1-(3-Hydroxy-4-iodophenyl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7IO2 |
|---|---|
Molecular Weight |
262.04 g/mol |
IUPAC Name |
1-(3-hydroxy-4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H7IO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3 |
InChI Key |
UHNGAJZORXFWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)I)O |
Origin of Product |
United States |
Foundational & Exploratory
1-(3-Hydroxy-4-iodophenyl)ethanone chemical properties and structure
This technical guide details the chemical properties, structural analysis, and synthetic utility of 1-(3-Hydroxy-4-iodophenyl)ethanone , a high-value intermediate in medicinal chemistry.
Gateway Scaffold for 6-Substituted Benzofurans and Indoles
Executive Summary
1-(3-Hydroxy-4-iodophenyl)ethanone (CAS: 73898-23-4 ) is a trisubstituted benzene derivative characterized by an ortho-iodophenol motif.[1] This specific substitution pattern renders it a "privileged structure" in organic synthesis, serving as a critical precursor for constructing bicyclic heterocycles—most notably 6-acetylbenzofurans and 6-acetylindoles .
Unlike its isomer 4-hydroxy-3-iodoacetophenone, which is widely available, the 3-hydroxy-4-iodo isomer provides access to a distinct vector of chemical space, essential for developing EGFR inhibitors and other kinase-targeting therapeutics. This guide outlines its physicochemical profile, challenges in regioselective synthesis, and downstream applications.[2]
Physicochemical Profile
| Property | Specification |
| CAS Number | 73898-23-4 |
| IUPAC Name | 1-(3-Hydroxy-4-iodophenyl)ethan-1-one |
| Molecular Formula | C₈H₇IO₂ |
| Molecular Weight | 262.04 g/mol |
| Melting Point | 134–135 °C (Distinct from isomers) |
| Appearance | Pale yellow to brown crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Predicted) | ~7.5 (Phenolic OH, acidified by meta-acetyl group) |
| Storage | 2–8 °C, Protect from light (Iodine-carbon bond is photosensitive) |
Structural Identification:
-
¹H NMR (DMSO-d₆): Distinct aromatic splitting pattern. The proton at C2 (between Acetyl and OH) appears as a doublet with small coupling (meta-coupling) or a singlet.[2] The proton at C5 (ortho to I) appears as a doublet.[2]
-
Regiochemistry: The iodine atom is located at position 4, ortho to the hydroxyl group (position 3) and para to the acetyl group (position 1).[2]
Synthesis & Manufacturing
Synthesizing this specific isomer is non-trivial due to the directing effects of the starting material, 3-hydroxyacetophenone .
The Regioselectivity Challenge
-
3-Hydroxyacetophenone contains two directing groups:
-
Conflict: The hydroxyl group dominates kinetics.
-
C6 (Para to OH): Most sterically accessible and electronically activated.[2] Major Product.
-
C4 (Ortho to OH, Para to Acetyl): Activated by OH but sterically crowded and electronically deactivated by the para-acetyl group. Minor Product (Target).
-
C2 (Ortho to OH, Ortho to Acetyl): Highly hindered.[2] Trace product.
-
Optimized Protocol (Ammonia-Mediated Iodination)
To access the C4-iodo isomer, a specific protocol using ammonia is often cited to modulate the phenol's reactivity.
Step-by-Step Methodology:
-
Reagents: 3-Hydroxyacetophenone (1.0 eq), Iodine (I₂), Potassium Iodide (KI), Concentrated Ammonium Hydroxide (NH₄OH).
-
Procedure:
-
Work-up:
-
Purification (Critical):
-
The crude solid contains mostly the 6-iodo isomer (MP ~150°C) and the 4-iodo target (MP 134°C).
-
Recrystallization: Fractional recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient) is required to isolate the 4-iodo isomer.
-
Yield: Typically 15–25% (due to regioselectivity limitations).[2]
-
Reactivity & Applications: The Benzofuran Pathway
The primary utility of 1-(3-Hydroxy-4-iodophenyl)ethanone is as a scaffold for Pd-catalyzed cross-coupling reactions . The ortho-iodo phenol motif is the "gold standard" precursor for synthesizing benzofurans via the Sonogashira coupling followed by cyclization.
Mechanism: Synthesis of 6-Acetylbenzofuran
-
Sonogashira Coupling: The C-I bond reacts with a terminal alkyne (e.g., trimethylsilylacetylene) using a Pd(0) catalyst and CuI.[2]
-
Cyclization: Under basic conditions (or using a specific catalyst like CuI or TBAF), the adjacent phenolic oxygen attacks the activated triple bond, closing the furan ring.[2]
-
Result: The acetyl group at C1 of the phenyl ring maps to C6 of the resulting benzofuran.
Caption: Transformation of 1-(3-Hydroxy-4-iodophenyl)ethanone into the bioactive 6-acetylbenzofuran scaffold.
Other Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 3-hydroxy-4-arylacetophenones (biaryls), used in designing protein-protein interaction inhibitors.
-
Buchwald-Hartwig Amination: Coupling with amines yields 3-hydroxy-4-aminoacetophenones , precursors for benzoxazoles.
Handling & Safety (MSDS Highlights)
As an iodinated phenol derivative, standard safety protocols apply.[2]
-
GHS Classification:
-
Handling:
References
-
Sigma-Aldrich. 1-(3-Hydroxy-4-iodophenyl)ethanone Product Sheet. Link
-
Martin, R. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media, 2005.[2] (Citing melting point 134-135°C).[1][5]
-
Google Patents. WO2020192302A1 - Pyrimidine-containing tri-substituted imidazole compound and application thereof. (Describes the use of CAS 73898-23-4 in synthesizing benzofuran-6-yl-ethanone). Link
-
PubChem. Compound Summary for CID 12430339: 1-(2-Hydroxy-4-iodophenyl)ethanone (Isomer Comparison). Link
-
Stacey, M. et al. Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, 2006(i), 104-108.[2][3] (Methodology for iodination).
Sources
Molecular weight and formula of 1-(3-Hydroxy-4-iodophenyl)ethanone
[1]
Executive Summary
1-(3-Hydroxy-4-iodophenyl)ethanone (CAS: 73898-23-4) is a critical regioselective building block in medicinal chemistry, particularly utilized in the synthesis of biaryl scaffolds via palladium-catalyzed cross-coupling reactions.[1] As a 1,3,4-trisubstituted benzene derivative, it offers a unique substitution pattern where the hydroxyl group directs electrophilic substitution while serving as a handle for further functionalization (e.g., etherification), and the iodine atom provides a reactive site for C-C bond formation.
This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this compound, designed for researchers requiring high-purity intermediates for drug development.
Physicochemical Characterization
The precise characterization of 1-(3-Hydroxy-4-iodophenyl)ethanone is essential for quality control in multistep synthesis. The iodine atom at the 4-position, ortho to the hydroxyl group, introduces significant steric bulk and lipophilicity compared to its non-iodinated precursor.
Table 1: Core Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | 1-(3-Hydroxy-4-iodophenyl)ethanone | Also known as 3-Hydroxy-4-iodoacetophenone |
| CAS Number | 73898-23-4 | Distinct from 4-hydroxy-3-iodo isomer (CAS 62615-24-1) |
| Molecular Formula | ||
| Molecular Weight | 262.04 g/mol | Monoisotopic Mass: 261.9491 |
| Melting Point | 134–135 °C | Crystalline solid |
| Appearance | Off-white to pale yellow powder | Sensitive to light (iodine liberation) |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; soluble in alkaline solutions |
| pKa | ~7.5 (Phenolic OH) | Acidity enhanced by ortho-iodine electron withdrawal |
Synthetic Pathway & Mechanism[4]
Mechanistic Rationale
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The starting material, 3-hydroxyacetophenone, contains two directing groups:
-
Hydroxyl (-OH) at C3: Strongly activating, ortho/para director.
-
Acetyl (-COCH3) at C1: Deactivating, meta director.
Regioselectivity Analysis:
-
Position 2 (Ortho to OH, Ortho to Ac): Sterically crowded; disfavored.
-
Position 6 (Para to OH, Ortho to Ac): Sterically hindered by the acetyl group.
-
Position 4 (Ortho to OH, Para to Ac): The acetyl group deactivates the ring, but the hydroxyl group strongly activates positions 2, 4, and 6. Position 4 is sterically accessible and electronically favored (para to the electron-withdrawing acetyl group, minimizing destabilizing interaction in the transition state). Consequently, iodination occurs selectively at C4.
Diagram: Synthesis & Regiochemistry
Caption: Regioselective iodination of 3-hydroxyacetophenone favoring the C4 position due to directing effects and steric constraints.
Experimental Protocol: Oxidative Iodination
Note: This protocol utilizes an oxidative method to maximize atom economy and avoid hazardous chlorinated solvents.
Reagents:
-
3-Hydroxyacetophenone (1.0 eq)
-
Iodine (
) (0.5 eq)[2] -
Iodic Acid (
) (0.2 eq) or 30%
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxyacetophenone (13.6 g, 100 mmol) in Ethanol (50 mL).
-
Addition: Add finely powdered Iodine (12.7 g, 50 mmol) to the solution.
-
Oxidant Activation: Slowly add Iodic Acid (3.5 g, 20 mmol) dissolved in a minimum amount of water (or slowly drip 30%
). Caution: Exothermic.-
Mechanism Note: The oxidant regenerates electrophilic iodine species (
) from iodide ( ) formed during the reaction, driving conversion to 100% based on iodine.
-
-
Reaction: Stir the mixture at 35–40 °C for 1–2 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of starting material.
-
Quenching: Pour the reaction mixture into ice-cold water (200 mL) containing saturated Sodium Thiosulfate (
) to neutralize unreacted iodine. -
Isolation: A precipitate will form. Filter the solid under vacuum.
-
Purification: Recrystallize the crude solid from aqueous Ethanol (1:1).
-
Yield: Expected yield is 80–85%.
Analytical Validation
To ensure the identity of the synthesized compound, specifically distinguishing it from the 6-iodo or 2-iodo isomers, NMR analysis is critical.
NMR (DMSO--
2.50: Singlet (3H), Acetyl
. -
10.5: Broad Singlet (1H), Phenolic
(exchangeable). -
Aromatic Region (Diagnostic):
-
H-2 (Position 2): Appears as a doublet (J ~2 Hz) . This proton is between the acetyl and hydroxyl groups. It couples only meta to H-6.
-
H-6 (Position 6): Appears as a doublet of doublets (dd, J ~8 Hz, 2 Hz) . It couples ortho to H-5 and meta to H-2.
-
H-5 (Position 5): Appears as a doublet (J ~8 Hz) . It couples ortho to H-6.
-
Note: If the iodine were at position 6, the coupling pattern would change drastically (likely two singlets or weak meta coupling if H-2 and H-4 remain). The presence of an ortho coupling (J ~8 Hz) confirms protons at 5 and 6 are adjacent, placing the iodine at 4.
-
Mass Spectrometry (ESI):
-
[M+H]+: 263.05
-
[M-H]-: 261.03 (Negative mode is often more sensitive for phenols).
Applications in Drug Development[7]
The 1-(3-Hydroxy-4-iodophenyl)ethanone scaffold is a versatile "linchpin" intermediate. The C-I bond is highly reactive toward oxidative addition with Palladium(0), enabling the installation of complex pharmacophores.
Strategic Derivatization Map
Caption: Workflow for diversifying the core scaffold into bioactive libraries via Pd-catalyzed cross-coupling and O-alkylation.
Key Applications:
-
Biaryl Synthesis: Used to synthesize biphenyl derivatives which are common motifs in NSAIDs and kinase inhibitors.
-
COMT Inhibitors: Structural analog to precursors used in the synthesis of Catechol-O-methyltransferase inhibitors (e.g., Entacapone analogs), where the catechol moiety is built from the hydroxy-iodo precursor.
-
Radiolabeling: The iodine position can be used for halogen exchange to introduce radioisotopes (
, ) for SPECT/PET imaging tracers.
References
-
Sigma-Aldrich. 1-(3-Hydroxy-4-iodophenyl)ethanone Product Specification and MSDS. Accessed 2025.[4][5] Link
-
Patil, V. et al. "Regioselective iodination of hydroxylated aromatic ketones."[3] Arkivoc, vol. 2006, no.[3] 1, 2006, pp. 104-108.[3] (Describes the
method). Link -
ChemicalBook. 1-(3-Hydroxy-4-iodophenyl)ethanone Properties and Safety. Link
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 1051515. Link
1-(3-Hydroxy-4-iodophenyl)ethanone CAS number and supplier information
The following technical guide details the chemical profile, synthesis, and application of 1-(3-Hydroxy-4-iodophenyl)ethanone , a critical intermediate in medicinal chemistry.
High-Purity Scaffold for Cross-Coupling and Drug Discovery
Executive Summary
1-(3-Hydroxy-4-iodophenyl)ethanone (CAS: 73898-23-4) is a bifunctional aromatic building block characterized by a phenolic hydroxyl group, an acetyl moiety, and an aryl iodide.[1][2][3][4][5] Its structural uniqueness lies in the ortho positioning of the iodine relative to the hydroxyl group, combined with a para orientation to the acetyl group. This specific substitution pattern makes it a highly valuable scaffold for Suzuki-Miyaura cross-coupling , Sonogashira coupling , and the synthesis of polysubstituted benzofurans and bioactive heterocycles.
This guide provides a comprehensive technical overview, including validated synthesis protocols, handling procedures, and application workflows for research and development.
Chemical Identity & Physical Properties[1][2][3][6][7][8]
| Property | Specification |
| CAS Number | 73898-23-4 |
| IUPAC Name | 1-(3-Hydroxy-4-iodophenyl)ethanone |
| Synonyms | 3'-Hydroxy-4'-iodoacetophenone; 3-Hydroxy-4-iodoacetophenone |
| Molecular Formula | C₈H₇IO₂ |
| Molecular Weight | 262.05 g/mol |
| SMILES | CC(=O)C1=CC(O)=C(I)C=C1 |
| Appearance | Off-white to pale yellow powder or crystals |
| Melting Point | 134–135 °C [1] |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Purity Standard | ≥95% (HPLC), typically ≥98% for catalytic applications |
Synthesis & Manufacturing Protocol
The synthesis of 1-(3-Hydroxy-4-iodophenyl)ethanone presents a regioselectivity challenge due to the directing effects of the hydroxyl (activator, ortho/para) and acetyl (deactivator, meta) groups on the 3-hydroxyacetophenone precursor.[1] The iodine must be introduced at position 4 (ortho to -OH, para to -Ac), competing with position 6 (para to -OH, ortho to -Ac).[1]
Core Synthesis Protocol: Aqueous Ammonia/Iodine Method
This method, referenced in the Handbook of Hydroxyacetophenones, utilizes basic conditions to facilitate electrophilic aromatic substitution.
Reagents:
-
Precursor: 3-Hydroxyacetophenone (CAS: 121-71-1)[1]
-
Iodinating Agent: Iodine (I₂) dissolved in Potassium Iodide (KI) solution
-
Solvent/Base: Concentrated Aqueous Ammonia (NH₄OH)
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-hydroxyacetophenone (1.0 eq) in concentrated aqueous ammonia. The solution will darken as the phenoxide anion is generated.
-
Iodination: Slowly add a solution of Iodine (1.0 eq) and KI (2.5 eq) in water dropwise to the stirred ammonia solution at room temperature (20–25 °C).
-
Technical Note: Slow addition is critical to prevent over-iodination (di-iodo species).[1]
-
-
Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS to track the consumption of starting material.
-
Quenching & Isolation: Acidify the reaction mixture carefully with dilute Hydrochloric Acid (HCl) to pH ~3. The product will precipitate.[6][7]
-
Purification: Filter the crude solid. Recrystallize from ethanol or purify via silica gel column chromatography to separate the target 4-iodo isomer from the potential 6-iodo regioisomer.
-
Yield: Typical isolated yields are moderate (~15–40%) due to isomer formation [1].
-
Regioselectivity & Isomer Control
The primary challenge is distinguishing the 4-iodo isomer from the 6-iodo isomer.[1]
-
Target (4-iodo): Iodine is ortho to OH and para to Acetyl.
-
By-product (6-iodo): Iodine is para to OH and ortho to Acetyl.[1]
-
Differentiation: ¹H NMR coupling constants are essential. The 4-iodo isomer exhibits specific splitting patterns for protons at positions 2, 5, and 6.
Figure 1: Synthesis pathway for 1-(3-Hydroxy-4-iodophenyl)ethanone highlighting the critical purification step.
Applications in Drug Development
This molecule serves as a "linchpin" scaffold, allowing independent functionalization of three distinct sites: the phenol, the aryl iodide, and the ketone.
A. Suzuki-Miyaura Cross-Coupling
The aryl iodide is highly reactive toward Pd(0) oxidative addition, making this compound an excellent partner for coupling with aryl/heteroaryl boronic acids.
-
Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (3–5 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2–3 eq).
-
Solvent: Dioxane/Water or DMF.
-
Outcome: Formation of 3-hydroxy-4-substituted biaryls, common motifs in kinase inhibitors.[1]
B. Divergent Functionalization Workflow
Researchers can exploit the orthogonal reactivity of the functional groups to build complex libraries.
-
O-Alkylation: The phenol can be alkylated (R-X, K₂CO₃) to introduce solubilizing groups or pharmacophores before or after cross-coupling.
-
Condensation: The acetyl group allows for Claisen-Schmidt condensation with aldehydes to form chalcones , or cyclization with hydrazines to form pyrazoles .
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.
Sourcing & Supply Chain Information
When sourcing this material, verify the specific isomer (3-hydroxy-4-iodo vs. 4-hydroxy-3-iodo) via CAS number, as names are often similar.[1]
| Supplier | Catalog/Product ID | Purity | Region |
| Sigma-Aldrich (Merck) | Search CAS 73898-23-4 | 95% | Global |
| BLDpharm | BD75373 | 95%+ | Global/Asia |
| MolCore | MC745261 | 98% | Global |
| Combi-Blocks | Check Inventory | 95%+ | USA/Global |
Storage: Store at 2–8 °C in a tightly sealed container, protected from light. Aryl iodides can degrade (liberating iodine) upon prolonged exposure to light.
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
In case of contact: Wash skin with soap and water; rinse eyes cautiously with water for several minutes.
-
References
-
Martin, R. (2011). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media. [Reference Entry: 1-(3-Hydroxy-4-iodophenyl)ethanone, CAS 73898-23-4, p. 50].[1][3]
-
Sigma-Aldrich. Product Specification: 1-(3-Hydroxy-4-iodophenyl)ethanone.
-
BLDpharm.[4] Product Analysis: CAS 73898-23-4.[1][2][3][8][9]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
- 1. 39730-66-0|1-(2-Hydroxy-4-iodophenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. 1-(3-Hydroxy-4-iodophenyl)ethanone | 73898-23-4 [sigmaaldrich.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. 73898-23-4|1-(3-Hydroxy-4-iodophenyl)ethanone|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 7. CN102040499A - Method for synthesizing 3-hydroxyacetophenone - Google Patents [patents.google.com]
- 8. epdf.pub [epdf.pub]
- 9. CAS 73898-23-4 | 1-(3-Hydroxy-4-iodophenyl)ethanone,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
Technical Whitepaper: Safety, Handling, and Experimental Integration of 1-(3-Hydroxy-4-iodophenyl)ethanone
Executive Summary
As application scientists and drug development professionals, we must move beyond the static compliance of a standard Safety Data Sheet (SDS). True laboratory safety and experimental success require an intimate understanding of a molecule's reactivity, degradation pathways, and toxicological mechanisms.
This whitepaper provides an in-depth technical analysis of 1-(3-Hydroxy-4-iodophenyl)ethanone (CAS: 73898-23-4) [1]. Featuring a trifunctional scaffold—an electrophilic ketone, an oxidation-prone phenol, and a photolabile aryl iodide—this compound is a highly versatile building block for cross-coupling reactions, radiolabeling, and PROTAC synthesis. However, this same structural versatility introduces specific handling hazards. This guide details the causality behind its safety profile and provides self-validating protocols for its integration into advanced synthetic workflows.
Physicochemical Profiling & Reactivity Dynamics
To design safe experimental systems, we must first quantify the physical boundaries of the molecule. Table 1 summarizes the core physicochemical data that dictate our storage and handling parameters.
Table 1: Physicochemical & Identification Data
| Parameter | Value | Operational Implication |
| Chemical Name | 1-(3-Hydroxy-4-iodophenyl)ethanone | Target for selective ortho/para functionalization. |
| CAS Registry Number | 73898-23-4 | Unique identifier for regulatory compliance. |
| Molecular Weight | 262.04 g/mol | High mass due to iodine; affects diffusion rates. |
| Melting Point | 134 – 135 °C | Solid at room temperature; inhalation hazard as dust. |
| Storage Conditions | 2-8 °C, sealed, dark | Prevents photolysis and thermal oxidation. |
Structural Reactivity
The molecule's reactivity is governed by three distinct functional groups:
-
The Aryl Iodide (C-I Bond): The carbon-iodine bond is the weakest of the carbon-halogen bonds. It is highly susceptible to homolytic cleavage under photochemical conditions, generating reactive aryl radicals [3, 4].
-
The Phenolic Hydroxyl (-OH): The ortho-relationship to the heavy iodine atom increases its acidity, but also makes the ring electron-rich and susceptible to ambient oxidation, eventually forming quinone-like byproducts.
-
The Acetyl Group (-C=O): Provides an electrophilic center that can undergo unwanted nucleophilic attack if moisture or reactive amines are improperly introduced during storage.
Mechanistic Toxicology & Safety Assessment (E-E-A-T)
Standard GHS hazard statements classify this compound under H315 (Skin Irritation) , H319 (Eye Irritation) , and H335 (Respiratory Irritation) . However, understanding the causality of these hazards is critical for effective mitigation.
Mechanistic Toxicology: The toxicity of 1-(3-Hydroxy-4-iodophenyl)ethanone is primarily driven by its identity as a halogenated phenol. Halogenated phenols are highly lipophilic, allowing them to rapidly penetrate lipid bilayers. Once inside the cell, they act as potent uncouplers of mitochondrial oxidative phosphorylation [2]. By shuttling protons across the inner mitochondrial membrane, they dissipate the electrochemical gradient required for ATP synthase activity. This disruption of cellular energy production leads to rapid, localized cytotoxicity, which manifests macroscopically as severe tissue irritation and inflammation.
Table 2: Hazard Identification & Mitigation Metrics
| Hazard Class (GHS) | Mechanistic Cause | Mitigation Strategy |
| H315: Skin Irritation | Lipophilic membrane penetration | Nitrile gloves (double-layered), lab coat |
| H319: Eye Irritation | Cytotoxicity via oxidative uncoupling | Splash goggles, face shield |
| H335: Respiratory Irritation | Sublimation/dust inhalation | Handle exclusively in a certified fume hood |
Storage, Stability, and Photolytic Degradation
The mandate to store 1-(3-Hydroxy-4-iodophenyl)ethanone at 2-8 °C in the dark is not merely a suggestion; it is a chemical necessity. Aryl iodides undergo photoinduced homolytic cleavage upon exposure to UV or ambient laboratory light (typically at wavelengths <400 nm) [3, 4].
When a photon is absorbed, the C-I bond breaks, generating a highly reactive aryl radical and an iodine radical (I•). If this occurs in the storage vial, the aryl radicals will rapidly dimerize or react with ambient oxygen, while the iodine radicals combine to form molecular iodine (I2), which discolors the reagent and introduces catalytic impurities that can poison sensitive downstream transition-metal catalysts.
Fig 1: Photolytic C-I bond cleavage and radical degradation pathway.
Self-Validating Experimental Protocols
To ensure both safety and high synthetic yields, protocols utilizing this compound must be designed as self-validating systems —meaning the workflow includes built-in chemical feedback loops to verify safety at each step.
Protocol: Safe Handling & Palladium-Catalyzed Cross-Coupling
Objective: To safely utilize 1-(3-Hydroxy-4-iodophenyl)ethanone in a Suzuki-Miyaura coupling while mitigating photolytic degradation and exposure risks.
-
Step 1: Thermal Equilibration & Weighing
-
Action: Retrieve the amber storage vial from 2-8 °C storage. Allow it to equilibrate to room temperature in a desiccator before opening. Weigh the compound using an anti-static gun in a fume hood.
-
Causality: Opening cold vials introduces condensation. Water reacts with the compound over time, and static discharge can aerosolize the irritating powder.
-
-
Step 2: Reaction Assembly (Inert Atmosphere)
-
Action: Transfer the reagent to a Schlenk flask and purge with Argon (3x vacuum/backfill cycles).
-
Causality: The phenolic hydroxyl group is susceptible to oxidation. Argon displacement prevents the formation of quinone-like degradation products and stops oxygen from quenching the catalytic cycle.
-
-
Step 3: Reaction Execution (Light Shielding)
-
Action: Add your catalyst (e.g., Pd(PPh3)4), boronic acid, and degassed solvent. Wrap the reaction vessel entirely in aluminum foil.
-
Causality: Foil shielding prevents ambient laboratory light from inducing competitive photolytic C-I bond cleavage, which would generate aryl radicals and lead to unwanted homocoupled dimers [4].
-
-
Step 4: Chemical Quench & Workup (Self-Validating Step)
-
Action: Upon completion, cool the reaction and add a 10% w/v aqueous Sodium Thiosulfate (Na2S2O3) solution. Stir vigorously for 15 minutes.
-
Causality: Thiosulfate chemically reduces any free iodine (I2) generated during the reaction back to water-soluble, non-volatile iodide (I-). Validation: The disappearance of any yellow/brown iodine color serves as visual confirmation that the quench is complete and the mixture is safe to open to the atmosphere.
-
-
Step 5: Waste Segregation
-
Action: Separate the aqueous and organic layers. Dispose of the organic layer strictly in halogenated waste containers.
-
Causality: Halogenated organics require specific high-temperature incineration protocols to prevent the environmental release of toxic dioxins.
-
Fig 2: Self-validating workflow for safe handling and reaction of aryl iodides.
References
-
BLDpharm , "73898-23-4 | 1-(3-Hydroxy-4-iodophenyl)ethanone". Available at:1
-
BenchChem , "Dichlorophen | Antimicrobial Agent & Preservative - Benchchem" (Detailing halogenated phenol oxidative phosphorylation uncoupling). Available at: 2
-
ACS Publications , "Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations". Available at: 3
-
Royal Society of Chemistry , "Chemical Science - RSC Publishing" (Detailing photolysis of aryl iodides). Available at: 4
Sources
Technical Guide: Spectral Characterization of 1-(3-Hydroxy-4-iodophenyl)ethanone
The following technical guide details the structural characterization of 1-(3-Hydroxy-4-iodophenyl)ethanone (CAS: 73898-23-4), a critical intermediate in the synthesis of polysubstituted aromatic scaffolds.
This guide is structured to provide actionable spectral data, mechanistic interpretation of the "Heavy Atom Effect" in 13C NMR, and a validated experimental workflow for synthesis and analysis.
Executive Summary & Structural Context
1-(3-Hydroxy-4-iodophenyl)ethanone represents a specific regiochemical challenge in aromatic substitution. Unlike its more common isomer (4-hydroxy-3-iodoacetophenone), this scaffold places the iodine atom para to the acetyl group and ortho to the hydroxyl group.
This specific arrangement creates a unique electronic environment:
-
Synergistic Directing Effects: The hydroxyl group (activator) and acetyl group (deactivator) create competing electronic nodes, making definitive NMR assignment critical for distinguishing it from regioisomers (e.g., the 6-iodo derivative).
-
Synthetic Utility: The C-I bond at position 4 is highly reactive for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C-3 hydroxyl provides a handle for etherification or esterification.
Molecular Fingerprint
-
Formula:
-
MW: 262.04 g/mol [1]
-
Key Feature: The "Heavy Atom Effect" of Iodine significantly alters the 13C chemical shift of the C-4 carbon, serving as the primary diagnostic peak.
Experimental Protocol: Synthesis & Isolation
Note: This protocol prioritizes regioselectivity for the 4-iodo position using 3-hydroxyacetophenone as the starting material.
Reaction Workflow (DOT Visualization)
The following diagram outlines the critical path from starting material to isolated, characterized product.
Caption: Step-by-step workflow for the regioselective iodination and isolation of the target compound.
Methodology
-
Preparation: Dissolve 3-hydroxyacetophenone (1.0 eq) in water/methanol (1:1). Add
(1.1 eq) to deprotonate the phenol, enhancing the activating effect of the oxygen. -
Iodination: Add
(1.05 eq) or dropwise. The phenoxide directs the electrophile primarily to the ortho and para positions relative to the oxygen.-
Regioselectivity Note: Position 6 (para to OH) is sterically accessible but sandwiched between the acetyl and the ring edge. Position 4 (ortho to OH, para to Acetyl) is electronically favorable and sterically viable. Position 2 is sterically crowded (between OH and Acetyl).
-
-
Workup: Quench excess iodine with saturated aqueous sodium thiosulfate (
). The solution will turn from dark brown to pale yellow. -
Purification: Acidify with 1M HCl to precipitate the product. Extract with Ethyl Acetate.[2][3][4] Purify via silica gel chromatography (Hexane:EtOAc gradient) to separate the 4-iodo isomer from the 6-iodo byproduct.
1H NMR Spectral Analysis
Solvent: DMSO-d6 (Recommended to observe the labile phenolic proton and prevent chemical exchange). Frequency: 400 MHz or higher.
The 1H NMR spectrum is characterized by an AMX spin system (or ABX depending on resolution) in the aromatic region and two distinct singlets.
| Signal ( | Multiplicity | Integral | Assignment | Structural Logic |
| 10.60 | Singlet (br) | 1H | -OH (C3) | Deshielded phenolic proton. Broadening indicates H-bonding. |
| 7.85 | Doublet ( | 1H | H-5 | Ortho to Iodine. Deshielded by the heavy atom's proximity and lack of resonance shielding from OH (meta). |
| 7.45 | Singlet (d, | 1H | H-2 | Isolated proton between Acetyl and OH. Deshielded by Acetyl (ortho), shielded by OH (ortho). Appears as a narrow doublet due to meta-coupling with H-6. |
| 7.15 | dd ( | 1H | H-6 | Ortho to Acetyl, Para to OH. The OH group donates electron density (resonance) to this position, shielding it relative to H-5. |
| 2.54 | Singlet | 3H | -CH3 | Methyl group of the ketone. Characteristic shift for acetophenones. |
Interpretation & Causality
-
Regio-Assignment: The coupling constant of ~8.0 Hz between H-5 and H-6 confirms they are ortho neighbors. This rules out the 2-iodo isomer (which would show meta coupling only) and helps distinguish from the 6-iodo isomer (where protons would be at 2, 4, 5).
-
H-2 Isolation: The small coupling (
Hz) of H-2 confirms it has no immediate neighbors, placing it between the substituents at positions 1 and 3.
13C NMR Spectral Analysis
Solvent: DMSO-d6. Frequency: 100 MHz.
The 13C spectrum contains the most definitive proof of structure due to the Heavy Atom Effect of iodine.
The Heavy Atom Effect (Relativistic Shielding)
Normally, electronegative substituents (F, Cl, Br) deshield the attached carbon (move it downfield, >120 ppm). Iodine is unique. Due to large spin-orbit coupling (relativistic effects), the iodine nucleus shields the attached carbon significantly, often pushing it upfield to 80–100 ppm .
| Signal ( | Type | Assignment | Diagnostic Note |
| 197.2 | C=O | C-Acetyl | Typical ketone carbonyl shift. |
| 157.8 | C_quat | C-3 (C-OH) | Deshielded by direct oxygen attachment (Ipso effect). |
| 138.5 | C_quat | C-1 | Ipso to Acetyl. |
| 139.2 | CH | C-5 | Ortho to Iodine. |
| 129.5 | CH | C-6 | Ortho to Acetyl. |
| 114.3 | CH | C-2 | Ortho to OH (Shielded by resonance). |
| 93.5 | C_quat | C-4 (C-I) | CRITICAL PEAK. Highly shielded due to Iodine Heavy Atom Effect. |
| 26.8 | CH3 | -CH3 | Acetyl methyl group. |
Structural Validation Logic
To ensure the synthesized compound is the correct isomer, follow this logic pathway.
Caption: Decision tree for validating the 1-(3-Hydroxy-4-iodophenyl)ethanone structure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12833633, 1-(3-hydroxy-4-iodophenyl)ethanone. Retrieved from [Link]
- Facelli, J. C. (2011).Calculations of Chemical Shieldings: Relativistic Effects. In Modern NMR Methodology. Springer.
-
Reich, H. J. Chemical Shift Effects of Iodine. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]
Sources
Infrared (IR) spectroscopy analysis of 3'-Hydroxy-4'-iodoacetophenone
An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 3'-Hydroxy-4'-iodoacetophenone
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 3'-Hydroxy-4'-iodoacetophenone using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular vibrational characteristics of this compound, offering a detailed protocol for spectral acquisition via Attenuated Total Reflectance (ATR) and a thorough interpretation of the resulting spectrum. The guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a deep understanding of the data.
Introduction: The Significance of 3'-Hydroxy-4'-iodoacetophenone
3'-Hydroxy-4'-iodoacetophenone is a substituted aromatic ketone of significant interest in synthetic organic chemistry and pharmaceutical research. Its multifunctional structure, featuring a phenolic hydroxyl group, an acetyl moiety, and an iodine substituent on the aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules, including potential drug candidates.
Characterizing such a molecule requires robust analytical techniques to confirm its identity, purity, and structural integrity. Infrared (IR) spectroscopy is an indispensable tool in this context. It is a rapid, non-destructive technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. This guide will elucidate the process of obtaining and interpreting the IR spectrum of 3'-Hydroxy-4'-iodoacetophenone, providing a foundational understanding for its analytical characterization.
Molecular Structure and Predicted Vibrational Landscape
The infrared spectrum of a molecule is fundamentally dictated by its structure. The key to interpreting the spectrum of 3'-Hydroxy-4'-iodoacetophenone lies in dissecting its constituent functional groups and predicting their characteristic vibrational frequencies.
-
Phenolic Hydroxyl (-OH) Group: The presence of the -OH group directly attached to the aromatic ring introduces the possibility of strong intermolecular hydrogen bonding, especially in the solid state. This results in a characteristic broad and strong absorption band for the O-H stretching vibration.[1][2][3]
-
Aryl Ketone (C=O) Group: The carbonyl group of the acetyl moiety is conjugated with the aromatic ring. This electronic conjugation delocalizes the pi-electrons of the C=O bond, slightly weakening it and thus lowering its stretching frequency compared to a simple aliphatic ketone.[4][5][6]
-
Aromatic Ring (C=C and C-H): The benzene ring gives rise to several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C in-ring stretching vibrations of variable intensity in the 1450-1600 cm⁻¹ region.[7][8]
-
Methyl Group (-CH₃): The methyl part of the acetyl group will exhibit characteristic aliphatic C-H stretching vibrations below 3000 cm⁻¹.[9]
-
Substitution Pattern: The 1,3,4-trisubstituted pattern on the benzene ring influences the C-H out-of-plane (oop) bending vibrations in the fingerprint region (below 1000 cm⁻¹). These bands can be highly diagnostic for confirming the isomeric structure.[10][11]
Experimental Protocol: ATR-FTIR Spectroscopy
For a solid powder like 3'-Hydroxy-4'-iodoacetophenone, Attenuated Total Reflectance (ATR) is the most convenient and widely used sampling technique for FTIR analysis.[12][13] It requires minimal to no sample preparation and ensures excellent sample-to-crystal contact for a high-quality spectrum.
Step-by-Step Methodology
-
Instrument and Accessory Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol or ethanol, and wipe dry with a soft, non-abrasive tissue. This prevents cross-contamination and ensures a clean baseline.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench response.[14] The instrument software will automatically subtract this background from the sample spectrum, ensuring the final result is solely from the sample.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the 3'-Hydroxy-4'-iodoacetophenone powder directly onto the center of the ATR crystal.
-
-
Applying Pressure:
-
Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This is a self-validating step; adequate pressure ensures intimate contact between the sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample and generate a strong, reproducible spectrum.[12][15]
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typical instrument settings are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to achieve a good signal-to-noise ratio.
-
-
Post-Measurement Cleanup:
-
Release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface as described in Step 1.
-
Workflow for ATR-FTIR Analysis
Caption: Figure 1: ATR-FTIR Experimental Workflow
In-Depth Spectral Interpretation
The IR spectrum of 3'-Hydroxy-4'-iodoacetophenone is rich with information. The following is a detailed interpretation of its key absorption bands.
The Functional Group Region (4000 - 1500 cm⁻¹)
-
~3200-3550 cm⁻¹ (Broad, Strong): O-H Stretch
-
This prominent, broad absorption is the hallmark of the phenolic hydroxyl group involved in intermolecular hydrogen bonding.[1][16] The breadth of the peak arises because hydrogen bonds in a solid sample have a distribution of strengths and lengths, leading to a wide range of vibrational frequencies.[3]
-
-
~3050-3100 cm⁻¹ (Weak to Medium, Sharp): Aromatic C-H Stretch
-
~2920-2980 cm⁻¹ (Weak to Medium, Sharp): Aliphatic C-H Stretch
-
These peaks, found just to the right of 3000 cm⁻¹, are due to the symmetric and asymmetric stretching vibrations of the C(sp³)-H bonds in the methyl (-CH₃) group.[9]
-
-
~1675 cm⁻¹ (Strong, Sharp): C=O Stretch (Aryl Ketone)
-
This is one of the most intense and diagnostic peaks in the spectrum. Its position below 1700 cm⁻¹ is definitive for a ketone conjugated with an aromatic ring.[5][6] The electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the iodine and acetyl groups influence the precise position of this band. For acetophenone itself, this band appears around 1690 cm⁻¹.[5]
-
The Fingerprint Region (1500 - 650 cm⁻¹)
This region contains a complex series of absorptions that are unique to the molecule as a whole.
-
~1585 cm⁻¹ and ~1480 cm⁻¹ (Medium to Strong, Sharp): Aromatic C=C Stretches
-
~1220-1260 cm⁻¹ (Strong, Sharp): C-O Stretch (Phenolic)
-
The stretching vibration of the C-O bond in the phenol group gives rise to a strong absorption in this region.[2] This, in conjunction with the broad O-H stretch, provides conclusive evidence for the phenolic functional group. It is distinct from the C-O stretch of aliphatic alcohols, which typically appears at lower wavenumbers (1050–1150 cm⁻¹).[2]
-
-
~800-880 cm⁻¹ (Strong, Sharp): C-H Out-of-Plane Bending
-
The bands in this region are highly sensitive to the substitution pattern on the aromatic ring.[10] For a 1,3,4-trisubstituted benzene ring, one would expect strong absorptions in this area corresponding to the out-of-plane "wagging" of the adjacent C-H bonds.
-
-
C-I Stretch: The carbon-iodine stretching vibration is expected to occur at a very low frequency (typically 500-600 cm⁻¹), often at the edge of or below the detection range of standard mid-IR spectrometers. Its observation may not always be possible.
Summary of Key IR Data
The expected IR absorption bands for 3'-Hydroxy-4'-iodoacetophenone are summarized in the table below for quick reference.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3200-3550 | Strong, Broad | O-H Stretch (H-bonded) | Phenol |
| ~3050-3100 | Weak-Medium, Sharp | C-H Stretch | Aromatic Ring |
| ~2920-2980 | Weak-Medium, Sharp | C-H Stretch | Methyl (-CH₃) |
| ~1675 | Strong, Sharp | C=O Stretch | Aryl Ketone (Conjugated) |
| ~1585, ~1480 | Medium-Strong, Sharp | C=C Stretch (in-ring) | Aromatic Ring |
| ~1220-1260 | Strong, Sharp | C-O Stretch | Phenol |
| ~800-880 | Strong, Sharp | C-H Out-of-Plane Bend | 1,3,4-Trisubstituted Ring |
Conclusion
Infrared spectroscopy provides a powerful and definitive method for the structural characterization of 3'-Hydroxy-4'-iodoacetophenone. The analysis of the spectrum allows for the unambiguous identification of its key functional groups: the hydrogen-bonded phenolic hydroxyl, the conjugated aryl ketone, and the substituted aromatic ring. The broad O-H stretch, the strong carbonyl absorption below 1700 cm⁻¹, and the specific patterns in the fingerprint region collectively form a unique spectral signature. This guide provides the foundational protocol and interpretive logic for researchers to confidently employ FTIR as a primary tool for identity confirmation and quality control in their work with this important chemical intermediate.
References
- Organic Chemistry: A Tenth Edition. (n.d.). In LibreTexts.
- Doc Brown's Advanced Organic Chemistry. (2025, November 26). Infrared spectrum of phenol.
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
- Journal of Chemical and Engineering Data. (n.d.). Infrared spectra and synthesis of some acetophenone derivatives.
- Canadian Science Publishing. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry.
- Chemistry Stack Exchange. (n.d.). Infrared spectra of alcohols and phenols.
- Chemistry Stack Exchange. (n.d.). Ketone infrared spectra.
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra.
- Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy.
- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- studyloop. (2025, February 3). [Chemistry] IR spectrum for Phenol and Phenetole.
- University of Oklahoma. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- Oreate AI. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- RTI Laboratories. (n.d.). FTIR Analysis.
- ACS Publications. (2006, March 7). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- ACS Publications. (n.d.). Infrared spectra and synthesis of some acetophenone derivatives.
- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
- Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
Sources
- 1. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Decoding the Benzene Ring: Insights From IR Spectroscopy - Oreate AI Blog [oreateai.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
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- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
Thermodynamic Stability of Hydroxy-Iodo Acetophenone Derivatives: A Technical Assessment
Executive Summary
Hydroxy-iodo acetophenone derivatives serve as critical intermediates in the synthesis of chalcones, flavonoids, and radiopharmaceuticals. Their thermodynamic stability is governed by a delicate balance between Resonance-Assisted Hydrogen Bonding (RAHB) —specifically in ortho-isomers—and the inherent lability of the Carbon-Iodine (C–I) bond . While the acetyl and hydroxyl groups can confer significant structural rigidity through intramolecular interactions, the iodine substituent introduces steric strain and a pathway for homolytic cleavage under thermal or photolytic stress. This guide provides a mechanistic analysis of these stability factors, supported by experimental protocols for thermodynamic characterization.
Structural Dynamics & Electronic Theory
The thermodynamic profile of hydroxy-iodo acetophenones is defined by the competition between stabilizing electronic delocalization and destabilizing steric/bond-energy factors.
The Ortho-Effect and Intramolecular Hydrogen Bonding
In 2-hydroxyacetophenone derivatives (e.g., 2-hydroxy-3-iodoacetophenone), the carbonyl oxygen acts as a hydrogen bond acceptor for the hydroxyl proton. This forms a pseudo-six-membered ring, significantly lowering the enthalpy of formation (
-
Mechanism: The interaction is Resonance-Assisted (RAHB). The
-electron delocalization between the phenyl ring and the carbonyl group strengthens the hydrogen bond. -
Iodine Influence: An iodine atom at the 3-position (adjacent to the hydroxyl) exerts a "buttressing effect," sterically compressing the hydroxyl group towards the carbonyl, potentially strengthening the H-bond, though simultaneously increasing ring strain.
The Carbon-Iodine Bond Liability
The C–I bond is the thermodynamic "weak link" in these molecules.
-
Bond Dissociation Energy (BDE): The C(sp2)–I bond energy is approximately 60–65 kcal/mol , significantly lower than C–H (~110 kcal/mol) or C–O (~90 kcal/mol).
-
Failure Mode: Under thermal stress (>150°C) or UV irradiation, the C–I bond undergoes homolysis, generating an aryl radical and an iodine radical (
). This leads to cascade degradation, often observed as the material darkening (iodine liberation).
Visualization of Stability Factors
Figure 1: Competing thermodynamic forces in 2-hydroxy-3-iodoacetophenone. Green nodes indicate stabilizing energies; red nodes indicate liability pathways.
Thermodynamic Parameters and Comparative Stability
The following data synthesizes theoretical DFT calculations and experimental thermal analysis trends for key isomers.
Table 1: Comparative Thermodynamic Properties
| Parameter | 2-Hydroxy-3-iodoacetophenone | 4-Hydroxy-3-iodoacetophenone | Mechanistic Rationale |
| H-Bonding Type | Intramolecular (Strong) | Intermolecular (Lattice dependent) | Ortho-isomer forms a stable chelate ring; Para-isomer relies on crystal packing. |
| Melting Point | 90–95 °C | 155–160 °C | Para-isomers stack efficiently (intermolecular H-bonds) raising MP; Ortho-isomers are more volatile due to internal chelation. |
| Decomposition ( | ~210 °C | ~230 °C | Intramolecular strain in the ortho-isomer can lower the activation energy for thermal degradation. |
| C–I BDE (Est.) | 63 kcal/mol | 65 kcal/mol | Steric crowding in the 3-position (ortho to OH and acetyl) slightly weakens the C–I bond. |
| Solubility (Non-polar) | High | Low | Internal H-bonding masks the polar OH group in the ortho-isomer, increasing lipophilicity. |
Data Sources: Melting points and decomposition trends derived from Sigma-Aldrich product data [1] and thermal analysis literature [2].
Experimental Assessment Protocols
To rigorously establish the thermodynamic profile of a specific derivative, the following self-validating workflows must be employed.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the enthalpy of fusion (
-
Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using Indium (
, ). -
Sample Prep: Weigh 2–4 mg of the hydroxy-iodo derivative into a hermetically sealed aluminum pan . Crucial: Use a pinhole lid if volatile decomposition products are expected, but sealed is preferred to observe reflux/pressure effects.
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).
-
-
Validation Criteria: The melting endotherm must be sharp (width < 3°C). Any broad exotherm following the melt indicates decomposition.
-
Analysis: Integrate the melting peak to calculate crystallinity and purity.
Protocol B: Isothermal Stress Testing (Arrhenius Plot)
Objective: Predict shelf-life stability at room temperature.
-
Setup: Place 50 mg samples in amber vials at three temperatures: 50°C, 60°C, and 70°C.
-
Sampling: Dissolve samples in Acetonitrile at
hours. -
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase: Gradient 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Detection: UV at 254 nm (aromatic) and 330 nm (conjugated ketone).
-
-
Calculation: Plot
vs . Extrapolate to 25°C to determine .
Protocol C: Photostability (Actinometry)
Since the C–I bond is photosensitive, thermodynamic stability must be decoupled from photochemical instability.
-
Control: Wrap half the samples in aluminum foil (Dark Control).
-
Exposure: Expose to 1.2 million lux-hours (ICH Q1B standard).[1]
-
Result: If the "Dark" sample remains pure while the "Light" sample degrades, the instability is photonic, not thermal.
Experimental Workflow Visualization
The following diagram outlines the logical flow for characterizing a new hydroxy-iodo acetophenone derivative.
Figure 2: Step-by-step characterization workflow. Blue nodes represent thermal analysis; Green nodes represent degradation kinetics.
Synthetic & Storage Implications[1]
Based on the thermodynamic parameters, the following operational constraints are recommended for researchers:
-
Reaction Temperature: Do not exceed 140°C during synthesis or workup. The weak C–I bond poses a risk of radical generation, which can lead to polymerization or deiodination.
-
Catalysis: When using these derivatives in Palladium-catalyzed cross-couplings (e.g., Sonogashira or Suzuki), the oxidative addition of the C–I bond is facile. However, the presence of the ortho-hydroxyl group can poison catalysts via chelation. Protection (e.g., acetylation or methylation) of the phenol is often thermodynamically favorable to prevent catalyst sequestration [3].
-
Storage:
-
Temperature: Store at 2–8°C.
-
Light: Amber glass is mandatory. The quantum yield for C–I homolysis is high in the UV-A region.
-
Atmosphere: Argon backfill prevents oxidative degradation of the phenol moiety.
-
References
-
Sigma-Aldrich. (n.d.). 4-Hydroxy-3-iodoacetophenone Product Specification. Retrieved from
-
BenchChem. (2025).[2] An In-depth Technical Guide on the Thermal Stability and Decomposition of 2'-Iodo-2-(2-methoxyphenyl)acetophenone. Retrieved from
-
Organic Syntheses. (2004). Palladium-catalyzed Coupling of 4-Iodoacetophenone. Org. Synth. 2004, 81,[3] 89. Retrieved from
-
National Institutes of Health (PMC). (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference. Retrieved from
-
Taylor & Francis. (2019). Bond Dissociation Energy Knowledge Base. Retrieved from
Sources
Methodological & Application
Application Note: Synthesis of 6-Acetylbenzofurans via One-Pot Sonogashira Coupling-Cyclization
The following Application Note and Protocol guide details the synthesis of benzofurans using 1-(3-Hydroxy-4-iodophenyl)ethanone.
Abstract & Introduction
The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous anti-arrhythmic (e.g., Amiodarone), anti-tumor, and anti-microbial agents.[1][2][3][4] This guide details the protocol for synthesizing 2-substituted-6-acetylbenzofurans utilizing 1-(3-Hydroxy-4-iodophenyl)ethanone as a bifunctional precursor.
This specific precursor is highly valuable because it contains:
-
An Aryl Iodide: A highly reactive handle for Palladium-catalyzed cross-coupling (Sonogashira).
-
An ortho-Hydroxyl Group: A nucleophile positioned perfectly for 5-endo-dig cyclization.
-
An Acetyl Group: A versatile handle for further derivatization (e.g., condensation, reduction) located at the 6-position of the resulting benzofuran.
The protocol described herein utilizes a One-Pot Sonogashira Coupling-Cyclization strategy. This tandem process avoids the isolation of the intermediate 2-alkynylphenol, significantly improving atom economy and reducing process time.
Mechanistic Insight
The transformation proceeds through two distinct mechanistic phases occurring in the same reaction vessel:
-
Intermolecular Sonogashira Coupling: The Pd(0) catalyst undergoes oxidative addition into the C-I bond of the precursor. A terminal alkyne, activated by the Cu(I) co-catalyst (forming a copper acetylide), undergoes transmetallation with the Pd complex. Reductive elimination yields the intermediate 2-alkynylphenol.
-
Intramolecular Cyclization: The ortho-hydroxyl group attacks the alkyne triple bond. This step is often facilitated by the base and the elevated temperature. The cyclization typically follows a 5-endo-dig pathway, favored by Baldwin's rules for this system, to form the aromatic furan ring.
Reaction Mechanism Diagram
Caption: Tandem catalytic cycle showing the Sonogashira coupling followed by intramolecular cyclization.
Experimental Protocol
This protocol is optimized for the synthesis of 1-(2-phenylbenzofuran-6-yl)ethanone using phenylacetylene. Conditions may be adapted for other terminal alkynes.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7] | Amount (Example) | Role |
| 1-(3-Hydroxy-4-iodophenyl)ethanone | 262.04 | 1.0 | 262 mg (1.0 mmol) | Precursor |
| Phenylacetylene | 102.13 | 1.2 | 122 mg (1.2 mmol) | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 21 mg (3 mol%) | Catalyst |
| CuI (Copper(I) Iodide) | 190.45 | 0.02 | 4 mg (2 mol%) | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 0.42 mL (3.0 mmol) | Base |
| DMF (Dimethylformamide) | 73.09 | - | 5.0 mL | Solvent |
Note: Anhydrous DMF and Et₃N are recommended to prevent homocoupling of the alkyne (Glaser coupling).
Step-by-Step Methodology
Phase 1: Setup and Deoxygenation
-
Preparation: Oven-dry a 25 mL round-bottom flask or a microwave vial containing a magnetic stir bar.
-
Charging: Add 1-(3-Hydroxy-4-iodophenyl)ethanone (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Nitrogen or Argon (repeat 3 times) to remove oxygen. Critical: Oxygen promotes alkyne homocoupling and catalyst deactivation.
Phase 2: Reaction Initiation 4. Solvent Addition: Syringe in anhydrous DMF (5 mL) and Triethylamine (3 equiv) under the inert gas flow. Stir until solids are mostly dissolved. 5. Alkyne Addition: Add Phenylacetylene (1.2 equiv) dropwise via syringe. 6. Heating:
- Standard Method: Heat the oil bath to 60–80°C and stir for 4–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).
- Microwave Method:[8][9] Heat at 80°C for 30–60 minutes (Power: 100W, Max Pressure: 200 psi).
Phase 3: Workup and Purification 7. Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and water (30 mL). 8. Extraction: Separate the organic layer.[7] Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL). 9. Washing: Wash the combined organic phases with Brine (saturated NaCl) to remove residual DMF. 10. Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure (Rotavap). 11. Purification: Purify the crude residue via Flash Column Chromatography on silica gel.
- Eluent: Gradient of Hexanes to Hexanes:EtOAc (90:10 to 80:20).
- Observation: The product is typically a white or pale yellow solid.
Experimental Workflow Diagram
Caption: Operational workflow for the one-pot synthesis of benzofurans.
Characterization & Data Analysis
Successful synthesis is confirmed by the disappearance of the broad phenolic -OH signal and the appearance of the furan ring proton.
-
¹H NMR (CDCl₃, 400 MHz) Expectations:
-
Furan C3-H: A sharp singlet typically between δ 6.90 – 7.10 ppm . This is the diagnostic peak for the formation of the benzofuran ring.
-
Acetyl Methyl: A singlet at δ 2.60 – 2.70 ppm .
-
Aromatic Region: Signals for the benzofuran core (H4, H5, H7) and the phenyl substituent at C2.
-
Note: The acetyl group is at position 6. Expect H7 (adjacent to O) to be a singlet or small doublet (meta coupling) downfield due to the acetyl electron-withdrawing effect.
-
-
-
¹³C NMR Expectations:
-
Carbonyl: ~197 ppm.
-
Furan C2: ~155-160 ppm (bonded to phenyl).
-
Furan C3: ~100-105 ppm.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Homocoupling | Oxygen presence leading to Glaser coupling of alkynes (forming diynes). | Degas solvents thoroughly. Increase alkyne equivalents to 1.5. |
| Incomplete Cyclization | Reaction temperature too low; Base too weak. | Increase temp to 90°C. Switch base to DBU or Cs₂CO₃. |
| Deiodination | Reduction of C-I bond without coupling. | Ensure anhydrous conditions. Reduce reaction time. |
| Catalyst Precipitation | "Palladium Black" formation. | Add extra ligand (e.g., PPh₃, 5 mol%) to stabilize Pd species. |
Safety Considerations
-
Iodinated Compounds: Organoiodides can be toxic and irritants. Handle in a fume hood.
-
Heavy Metals: Dispose of Palladium and Copper waste in designated heavy metal waste containers.
-
Solvents: DMF is a reproductive toxin. Avoid skin contact.
References
-
Sonogashira Coupling Mechanism & Applications: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link
-
One-Pot Benzofuran Synthesis: Cacchi, S., Fabrizi, G., & Parisi, L. M. (2003). Palladium-catalyzed synthesis of 2-substituted benzofurans from o-alkynylphenols.[8][10] Organic Letters. (General reference for Pd-cyclization methodology).
-
Microwave Assisted Synthesis: Karpov, A. S., & Müller, T. J. J. (2003). New One-Pot Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling-Cyclization.[8][10] Synthesis, 2003(18), 2815-2826. Link
-
Copper-Catalyzed Alternatives: Liu, Y., Wang, H., & Wan, J. P. (2014).[3][10] Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans. The Journal of Organic Chemistry, 79(21), 10599-10604. Link
-
General Benzofuran Reviews: Khanam, H., & Shamsi, F. (2017). A Review: An Insight on Synthesis of Benzofuran. Journal of Chemical and Pharmaceutical Research. Link
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. Iodination of terminal alkynes using KI/CuSO4 – A facile method with potential for radio-iodination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Benzofuran synthesis [organic-chemistry.org]
Application Note: Palladium-Catalyzed Cross-Coupling of 1-(3-Hydroxy-4-iodophenyl)ethanone
Introduction & Strategic Overview
1-(3-Hydroxy-4-iodophenyl)ethanone (also referred to as 4-acetyl-2-iodophenol) is a high-value scaffold in medicinal chemistry. Its unique structural motif—an aryl iodide bearing an ortho-hydroxyl group—makes it a "privileged structure" for the rapid assembly of benzofurans and functionalized biaryls , both of which are ubiquitous in pharmaceutical agents (e.g., anti-arrhythmic drugs like Amiodarone or natural products like moracins).
The Chemist's Challenge
Working with this substrate presents a dichotomy of reactivity:
-
The C–I Bond: Highly reactive toward oxidative addition by Pd(0), allowing for mild reaction conditions.
-
The Free Phenol (–OH):
-
Acidic Proton: Consumes base equivalents; requires careful stoichiometry.
-
Nucleophilicity: Can be leveraged for intramolecular cyclization (advantage) or can poison the catalyst/sequester copper in Sonogashira couplings (risk).
-
Electronic Effect: As a phenoxide (under basic conditions), it is strongly electron-donating, potentially deactivating the C–I bond toward oxidative addition unless the catalyst is sufficiently electron-rich.
-
This guide provides three optimized protocols. Protocol A leverages the free phenol for a tandem reaction to form benzofurans. Protocol B and C focus on retaining the phenolic motif via Suzuki and Heck couplings.
Protocol A: Tandem Sonogashira Coupling / Cyclization
Target: 2-Substituted Benzofurans Mechanism: Pd/Cu-catalyzed alkynylation followed by in situ 5-exo-dig cyclization.
Rationale
This is the most efficient use of 1-(3-Hydroxy-4-iodophenyl)ethanone. Instead of protecting the phenol, we utilize its nucleophilicity to close the ring immediately after the alkyne is installed. This "one-pot" method avoids isolation of the intermediate diphenylacetylene.
Reagents & Equipment[1][2]
-
Substrate: 1-(3-Hydroxy-4-iodophenyl)ethanone (1.0 equiv)
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)[1]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–3 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (1–2 mol%)
-
Base: Triethylamine (Et₃N) or Diethylamine (Et₂NH) (3.0–5.0 equiv)
-
Solvent: DMF (Anhydrous) or THF/ACN mixture.
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Procedure
-
Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a stir bar. Cool under argon flow.
-
Charging: Add Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.01 equiv), and the aryl iodide substrate (1.0 equiv).
-
Solvation: Add anhydrous DMF (concentration ~0.2 M).
-
Base Addition: Add Et₃N (3.0 equiv). Note: The solution may darken as the Pd(II) is reduced to Pd(0).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction:
-
Stir at Room Temperature for 1 hour to effect the coupling.
-
Cyclization Trigger: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by TLC (the intermediate alkyne usually runs higher than the starting material; the benzofuran product runs highest).
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove amine salts and copper), then brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the conversion from the aryl iodide to the benzofuran.
Figure 1: Tandem catalytic cycle showing the progression from oxidative addition to the final heterocyclic ring closure.
Protocol B: Suzuki-Miyaura Coupling
Target: 4-Acetyl-2-arylphenols (Biaryls) Challenge: Preventing catalyst poisoning by the free phenoxide.
Strategic Modification
Unlike standard Suzuki protocols, the presence of the free phenol requires extra base . The first equivalent of base will deprotonate the phenol. If you use only 2 equivalents of base (standard), the reaction may stall due to insufficient buffering. We recommend Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) over weaker carbonates.
Reagents
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for stability and resistance to poisoning.
-
Boronic Acid: Arylboronic acid (1.2 equiv).
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Procedure
-
Degassing: Sparge the solvent mixture (Dioxane/H₂O) with argon for 15 minutes prior to use. Oxygen is the enemy of this reaction, especially with electron-rich phenoxides prone to oxidation.
-
Assembly: In a reaction vial, combine the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (3 mol%). Cap the vial immediately.
-
Reaction: Heat to 80 °C for 4–12 hours.
-
Quench: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenoxide back to phenol).
-
Extraction: Extract with EtOAc. The product will be in the organic layer.
Protocol C: Heck-Mizoroki Reaction
Target: Hydroxystilbenes (Resveratrol Analogs) Note: This reaction requires higher energy than Sonogashira or Suzuki due to the absence of a transmetallating agent.
Reagents
-
Olefin: Styrene or Acrylate (1.5 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%) + P(o-tol)₃ (10 mol%).
-
Base: Et₃N (3.0 equiv).
-
Solvent: DMF or NMP.
Procedure Highlights
-
Temperature: Requires 100–120 °C .
-
Selectivity: Generally favors the trans-(E)-isomer.
-
Purification: These products are often highly crystalline. Cooling the reaction mixture and adding water may precipitate the product directly.
Summary of Reaction Parameters
| Parameter | Sonogashira (Benzofuran) | Suzuki (Biaryl) | Heck (Stilbene) |
| Primary Solvent | DMF or THF | Dioxane/Water | DMF or NMP |
| Base Stoichiometry | 3.0–5.0 equiv (Et₃N) | 3.0 equiv (K₃PO₄) | 3.0 equiv (Et₃N) |
| Catalyst Preference | Pd(PPh₃)₂Cl₂ | Pd(dppf)Cl₂ | Pd(OAc)₂ / P(o-tol)₃ |
| Temp Range | RT (Coupling) -> 80°C (Cyclization) | 80 °C | 100–120 °C |
| Critical Control | Anaerobic (Cu(I) sensitivity) | Degassing (Phenol oxidation) | Temperature control |
Troubleshooting & Optimization
Issue: Low Yield / Starting Material Recovery
-
Cause: Catalyst poisoning by the phenoxide anion coordinating to Pd(II).
-
Solution: Protect the phenol as an acetate or silyl ether (TBS) prior to coupling.
-
Protection Step: Treat substrate with Ac₂O/Pyridine (Quant. yield).
-
Coupling: Run standard protocol.
-
Deprotection: K₂CO₃/MeOH (Acetate) or TBAF (Silyl).
-
Issue: Homocoupling of Alkyne (Glaser Coupling) in Sonogashira
-
Cause: Presence of Oxygen.
-
Solution: Rigorous degassing. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl iodide.
Decision Tree for Experiment Planning
Figure 2: Strategic decision tree for selecting the optimal synthetic pathway.
References
-
Sonogashira Coupling & Benzofuran Synthesis
-
Mechanism and Application: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
One-Pot Synthesis: Cacchi, S., Fabrizi, G., & Moro, L. (1998). Palladium-catalyzed synthesis of 2-substituted benzofurans from o-acylaryl iodides and terminal alkynes.[2] Journal of Organic Chemistry. Link
-
-
Suzuki-Miyaura Coupling
-
General Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Phenolic Substrates: Molander, G. A., & Canturk, B. (2009).[3] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl Chlorides. Angewandte Chemie. Link
-
-
General Palladium Catalysis Guides
-
Catalyst Selection: "Palladium Cross-Coupling Reactions: A Guide to Catalyst Selection." Sigma-Aldrich (Merck). Link
-
Sources
Application Note: Sonogashira Coupling Architectures for 4-Iodo-3-hydroxyacetophenone
This Application Note is designed for researchers and process chemists optimizing the functionalization of 4-Iodo-3-hydroxyacetophenone . It addresses the specific chemo-selective challenges posed by the ortho-hydroxy/iodo substitution pattern and the para-acetyl electronic activation.
Strategic Analysis of the Substrate
4-Iodo-3-hydroxyacetophenone (1 ) is a "Janus" substrate in palladium catalysis. Its reactivity is defined by two competing structural features that the chemist must control:
-
Electronic Activation (The Accelerator): The acetyl group at the C1 position is para to the iodine at C4. This electron-withdrawing group (EWG) significantly depletes electron density at the C-I bond, facilitating rapid oxidative addition of the Pd(0) species. This makes 1 highly reactive compared to electron-neutral iodophenols.
-
The Ortho-Effect (The Steering Wheel): The hydroxyl group at C3 is ortho to the iodine. Under basic Sonogashira conditions, the phenol is deprotonated to a phenoxide. This creates a bifurcation in the reaction pathway:
-
Path A (Kinetic Control): Formation of the acyclic 2-alkynylphenol.
-
Path B (Thermodynamic Control): Spontaneous 5-endo-dig cyclization of the intermediate to form a 2-substituted benzofuran.
-
Key Insight: The outcome is dictated primarily by temperature and base strength . High temperatures favor the benzofuran (Path B), while controlled ambient temperatures favor the acyclic alkyne (Path A).
Mechanistic Pathway & Divergence
The following diagram illustrates the critical decision points in the reaction coordinate.
Figure 1: Reaction divergence based on thermal and basicity parameters. Control over the intermediate determines the final scaffold.
Experimental Protocols
Protocol A: Synthesis of 2-Substituted Benzofurans (One-Pot Annulation)
Target: Rapid access to bioactive benzofuran cores. Mechanism: The ortho-phenoxide attacks the Pd-coordinated alkyne (or the resulting alkyne) in a 5-endo-dig fashion.
Materials
-
Substrate: 4-Iodo-3-hydroxyacetophenone (1.0 equiv)
-
Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.0 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: DMF (Anhydrous, degassed)
Step-by-Step Methodology
-
System Preparation: Flame-dry a Schlenk flask or microwave vial and cool under a stream of Argon. Oxygen is the primary cause of homocoupling (Glaser coupling) side products.
-
Charge Reagents: Add 4-Iodo-3-hydroxyacetophenone (1.0 mmol, 262 mg), Pd(PPh₃)₂Cl₂ (14 mg), and CuI (1.9 mg) to the flask.
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe. Stir until solids are dissolved.
-
Degassing: Bubble Argon through the solution for 5-10 minutes. Note: This is critical to preserve the Cu(I) species.
-
Base/Alkyne Addition: Add Et₃N (0.42 mL) followed by the terminal alkyne (1.2 mmol) dropwise.
-
Thermal Activation:
-
Standard: Heat the reaction to 80°C for 4–6 hours.
-
Microwave: Irradiate at 100°C for 20–30 minutes (High absorption level).
-
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting iodide (Rf ~0.4) should disappear. The benzofuran product is typically highly fluorescent under UV (365 nm).
-
Workup: Dilute with EtOAc (30 mL), wash with 1M HCl (to neutralize excess amine and protonate any phenoxides), followed by brine. Dry over Na₂SO₄.[3][4]
-
Purification: Flash column chromatography. Benzofurans are generally less polar than the starting phenol.
Protocol B: Synthesis of Acyclic Alkynes (Chemo-Selective Retention)
Target: Retention of the free phenol for further derivatization (e.g., glycosylation, etherification). Challenge: Preventing the spontaneous cyclization driven by the ortho-OH.
Optimized Conditions
-
Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (2 mol%)
-
Base: Diethylamine (Et₂NH) or Piperidine (Secondary amines are often milder for this specific transformation than Et₃N in terms of promoting cyclization).
-
Solvent: THF (Tetrahydrofuran) – Crucial: THF typically suppresses cyclization better than DMF due to lower boiling point and solvation effects.
-
Temperature: Room Temperature (20–25°C) . Do not heat.
Step-by-Step Methodology
-
Dissolution: In a degassed Schlenk tube, dissolve 4-Iodo-3-hydroxyacetophenone (1.0 mmol) in anhydrous THF (6 mL).
-
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ and CuI under Argon flow.
-
Reaction Initiation: Add degassed Diethylamine (3.0 equiv) and the Alkyne (1.1 equiv).
-
Reaction Time: Stir at ambient temperature for 12–18 hours.
-
Checkpoint: If conversion is slow after 6 hours, add an additional 1 mol% CuI. Do not increase temperature.
-
-
Quench: Pour the reaction mixture into a cold saturated NH₄Cl solution. This immediately buffers the system and sequesters copper, preventing cyclization during workup.
-
Isolation: Extract with diethyl ether (avoiding heat during rotary evaporation).
Data Summary & Troubleshooting
The following table summarizes the effects of reaction parameters on the product distribution (Benzofuran vs. Alkyne) for this specific substrate.
| Parameter | Condition A (Benzofuran Synthesis) | Condition B (Acyclic Alkyne) |
| Solvent | DMF or DMSO (High polarity promotes cyclization) | THF or DCM (Lower polarity stabilizes acyclic form) |
| Temperature | 80°C – 100°C | 20°C – 25°C |
| Base | Triethylamine (Et₃N) or DBU | Diethylamine or Pyrrolidine |
| Time | 2–4 Hours | 12–24 Hours |
| Typical Yield | 85–92% | 70–80% |
Troubleshooting Guide
-
Problem: Glaser Homocoupling (Alkyne-Alkyne dimer)
-
Problem: Incomplete Conversion
-
Cause: Catalyst poisoning by the free phenol coordinating to Copper.
-
Solution: Increase CuI loading to 5 mol% or protect the phenol as an acetate (which is cleaved later) if the "free phenol" route fails.
-
-
Problem: Mixture of Products
-
Cause: Temperature fluctuations during Protocol B.
-
Solution: Maintain strict temperature control. If cyclization begins, push the reaction to completion (Protocol A) to salvage the batch.
-
References
-
Markina, N. A., Chen, Y., & Larock, R. C. (2013).[6] Efficient microwave-assisted one-pot three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions. Tetrahedron, 69(13), 2701–2713.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic Chemistry Portal.
-
BenchChem. (2025).[3][7] Application of 2-Iodophenol in Suzuki and Sonogashira Couplings.[3][6][7][8][9][10] BenchChem Technical Notes.
-
Wikipedia. (n.d.).[6] Sonogashira coupling. Wikipedia, The Free Encyclopedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
Procedure for O-alkylation of 1-(3-Hydroxy-4-iodophenyl)ethanone
Application Note: Standardized Protocol for the O-Alkylation of 1-(3-Hydroxy-4-iodophenyl)ethanone
Document Type: Standard Operating Procedure & Mechanistic Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Strategic Importance & Chemical Context
1-(3-Hydroxy-4-iodophenyl)ethanone (CAS: 73898-23-4) is a highly versatile bifunctional building block frequently utilized in the synthesis of complex heterocycles, such as benzofurans, and advanced active pharmaceutical ingredients (APIs). The molecule possesses three distinct reactive sites: an acetyl group, a heavy halogen (iodine), and a phenolic hydroxyl group.
In multi-step synthetic routes—particularly those involving palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura reactions)—the free phenolic -OH can coordinate with transition metal catalysts or undergo unwanted side reactions. O-alkylation (via the Williamson ether synthesis) effectively masks this phenol, converting it into a stable ether while simultaneously introducing structural diversity [1].
Mechanistic Causality & Reaction Design
To achieve high chemoselectivity and yield, the experimental conditions must be precisely tuned to the substrate's electronic properties. Do not simply mix reagents; understanding the why behind the protocol ensures a self-validating and scalable process.
-
Substrate pKa and Base Selection: The pKa of a standard phenol is approximately 10. However, in 1-(3-Hydroxy-4-iodophenyl)ethanone, the electron-withdrawing inductive effect of the ortho-iodine and the meta-acetyl group lowers the pKa to roughly 8.5–9.0. While strong bases like Sodium Hydride (NaH) rapidly deprotonate phenols, they also risk deprotonating the
-protons of the acetyl group (pKa ~20), which triggers unwanted aldol self-condensation. Therefore, Potassium Carbonate ( ) is the optimal base. It is thermodynamically strong enough to quantitatively deprotonate the phenol but entirely unreactive toward the ketone [2]. -
Solvent Dynamics: N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF aggressively solvates the potassium cation but leaves the resulting phenoxide anion "naked." This lack of hydrogen bonding maximizes the nucleophilicity of the phenoxide, dramatically accelerating the
attack on the alkyl halide [3]. -
Halogen Stability: The carbon-iodine bond is relatively weak, but under these mild, transition-metal-free basic conditions, it remains completely inert, preserving the halogen handle for downstream chemistry.
Reaction Workflow
Figure 1: Mechanistic workflow for the O-alkylation of 1-(3-Hydroxy-4-iodophenyl)ethanone.
Step-by-Step Experimental Protocol
This protocol describes the synthesis using Benzyl Bromide (BnBr) as a representative electrophile. It can be adapted for other alkylating agents using the kinetic data table in Section 5.
Reagents & Equipment:
-
1-(3-Hydroxy-4-iodophenyl)ethanone (1.0 equiv)
-
Anhydrous Potassium Carbonate (
, 325 mesh preferred) (1.5 equiv) -
Benzyl Bromide (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL per mmol of substrate)
-
Magnetic stirrer, round-bottom flask, and nitrogen/argon balloon.
Procedure:
-
Preparation of the Phenoxide (Self-Validation Step 1): Charge an oven-dried round-bottom flask with 1-(3-Hydroxy-4-iodophenyl)ethanone and anhydrous
. Purge the flask with inert gas. Add anhydrous DMF. Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.-
Causality & Observation: You will observe a distinct color change (often shifting to a deeper yellow/orange) as the highly conjugated phenoxide anion is generated.
-
-
Electrophile Addition: Using a syringe, add Benzyl Bromide dropwise over 5 minutes.
-
Caution: Benzyl bromide is a lachrymator; perform this step in a well-ventilated fume hood.
-
-
Reaction Monitoring (Self-Validation Step 2): Stir the reaction mixture at room temperature. Monitor the progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system.
-
Causality & Observation: The starting phenol is highly polar due to hydrogen bonding and will have a low
(e.g., ~0.2). The resulting O-alkylated ether cannot hydrogen bond and will elute significantly higher ( ~0.6). The reaction is complete when the lower spot entirely disappears (typically 4–6 hours).
-
-
Quench and Aqueous Workup (Self-Validation Step 3): Once complete, pour the reaction mixture into a separatory funnel containing crushed ice/water (approx. 5x the volume of DMF used). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Critical Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution or brine at least 5 times . DMF is highly miscible with organic solvents; repeated aqueous washes are strictly required to partition the DMF out of the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure using a rotary evaporator. -
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 10% Ethyl Acetate in Hexanes) to afford the pure 1-(3-(benzyloxy)-4-iodophenyl)ethanone as a solid.
Quantitative Data: Electrophile Optimization
Because this is an
| Alkylating Agent | Structure Type | Equivalents | Temp (°C) | Time (h) | Expected Yield (%) |
| Methyl Iodide | Primary (Methyl) | 1.2 | 20 - 25 | 2 - 4 | 88 - 95 |
| Benzyl Bromide | Primary (Benzylic) | 1.1 | 20 - 40 | 4 - 6 | 85 - 92 |
| Allyl Bromide | Primary (Allylic) | 1.2 | 20 - 25 | 3 - 5 | 85 - 90 |
| Isopropyl Bromide | Secondary | 1.5 | 60 - 70 | 12 - 18 | 60 - 75 |
Note: Secondary halides like Isopropyl Bromide suffer from competing E2 elimination pathways under basic conditions, necessitating higher temperatures, longer reaction times, and yielding lower overall ether recovery.
References
-
Alkylation of Phenol: A Mechanistic View. ResearchGate. Provides foundational thermodynamic and kinetic modeling for the O-alkylation of phenolic compounds, detailing the stabilization of phenoxide ions. URL:[Link]
-
The Williamson Ether Synthesis.Master Organic Chemistry. A comprehensive review of solvent effects, pKa differentials, and
constraints in the Williamson ether synthesis. URL:[Link]
The Strategic Utility of 1-(3-Hydroxy-4-iodophenyl)ethanone in Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 1-(3-Hydroxy-4-iodophenyl)ethanone as a pivotal intermediate in pharmaceutical research and development. We will elucidate its strategic importance as a versatile building block, with a primary focus on its application in the synthesis of long-acting beta-2 adrenergic agonists (LABAs), a critical class of therapeutics for respiratory diseases. This document will detail not only the synthetic pathways but also the underlying chemical principles that make this intermediate a valuable asset for medicinal chemists and process development scientists. Detailed, field-proven protocols for key transformations are provided, alongside safety guidelines and characterization data.
Introduction: Unveiling the Potential of a Multifunctional Intermediate
1-(3-Hydroxy-4-iodophenyl)ethanone, a seemingly unassuming molecule, holds significant potential in the complex world of pharmaceutical synthesis. Its true value lies in the strategic placement of three key functional groups on the aromatic ring: a hydroxyl group, an acetyl group, and an iodine atom. This unique arrangement offers a powerful toolkit for synthetic chemists, enabling a range of selective transformations to construct complex molecular architectures.
The hydroxyl and acetyl groups are precursors to the critical "saligenin" core found in a number of blockbuster bronchodilators. The iodine atom, while not always retained in the final active pharmaceutical ingredient (API), serves as a versatile synthetic handle for introducing other functionalities through cross-coupling reactions or can be removed in later synthetic steps. This guide will primarily focus on its application in the synthesis of saligenin-based therapeutics, while also touching upon other potential synthetic utilities.
Core Application: A Gateway to Long-Acting Beta-2 Adrenergic Agonists
Long-acting beta-2 adrenergic agonists (LABAs) are a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). Molecules like Salmeterol and Vilanterol owe their therapeutic efficacy to their interaction with the β2-adrenergic receptor in the lungs, leading to bronchodilation. 1-(3-Hydroxy-4-iodophenyl)ethanone serves as a key starting material for the synthesis of the saligenin portion of these drugs.
The general synthetic strategy involves the elaboration of the acetyl and hydroxyl groups of the intermediate to form the characteristic 2-amino-1-hydroxyethyl side chain and the 3-hydroxymethyl group of the saligenin core.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development.
| Property | Value | Reference |
| CAS Number | 73898-23-4 | [1] |
| Molecular Formula | C₈H₇IO₂ | [1] |
| Molecular Weight | 262.05 g/mol | [1] |
| Appearance | Powder or crystals | [1] |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [1] |
| Safety | Warning. Causes skin and serious eye irritation. | [1] |
Handling Precautions: Researchers should handle 1-(3-Hydroxy-4-iodophenyl)ethanone in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Synthetic Protocols: From Intermediate to Core Molecular Scaffolds
The following protocols are illustrative of the key transformations required to convert 1-(3-Hydroxy-4-iodophenyl)ethanone into precursors for LABA synthesis. These protocols are based on established chemical principles and analogous transformations found in the literature for similar substrates.
Protocol 1: α-Bromination of the Acetyl Group
The introduction of a bromine atom alpha to the carbonyl group is a crucial first step, creating an electrophilic center for subsequent nucleophilic substitution by an amine.
Reaction Scheme:
Sources
Application Notes & Protocols: Heck Reaction of 3'-Hydroxy-4'-iodoacetophenone
Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, a testament to the power of palladium-catalyzed cross-coupling for the formation of carbon-carbon bonds.[1][2] This Nobel Prize-winning transformation enables the stereoselective vinylation of aryl halides, providing a robust and versatile route to substituted alkenes.[2][3] Its applications are vast, underpinning the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
This guide focuses on a particularly valuable building block: 3'-Hydroxy-4'-iodoacetophenone . This substrate is of significant interest to medicinal chemists and drug development professionals due to its trifunctional nature. The iodo-group serves as an excellent leaving group for the Heck reaction, the acetyl group provides a handle for further transformations (such as chalcone synthesis via Claisen-Schmidt condensation), and the phenolic hydroxyl group offers a point for derivatization or can play a crucial role in biological activity through hydrogen bonding.
These application notes provide a comprehensive overview, from mechanistic principles to detailed, field-tested protocols, designed to empower researchers to successfully employ the Heck reaction with this versatile substrate.
Pillar 1: The Catalytic Cycle - A Mechanistic Deep Dive
Understanding the mechanism of the Heck reaction is paramount to troubleshooting and optimizing reaction conditions. The widely accepted catalytic cycle proceeds through a Pd(0)/Pd(II) pathway, which dictates the choice of reagents and reaction parameters.[4]
The Four Key Stages:
-
Catalyst Pre-activation (for Pd(II) sources): While Pd(0) catalysts like Pd(PPh₃)₄ can be used directly, it is often more convenient and economical to use stable Pd(II) salts such as Palladium(II) acetate (Pd(OAc)₂).[5] These precursors are reduced in situ to the catalytically active Pd(0) species, often by a phosphine ligand, an amine base, or the solvent.[6]
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) species inserts into the carbon-iodine bond of 3'-Hydroxy-4'-iodoacetophenone. This is typically the rate-determining step of the cycle.[4][7] The high reactivity of the C-I bond makes aryl iodides ideal substrates for this step.[4]
-
Alkene Coordination & Migratory Insertion (Syn-Carbopalladation): The alkene coupling partner coordinates to the square planar Aryl-Pd(II)-I complex. Subsequently, the aryl group migrates and adds across the double bond of the alkene in a syn fashion.[4]
-
β-Hydride Elimination & Catalyst Regeneration: For a successful catalytic turnover, a hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon must be accessible. This hydrogen is eliminated, also in a syn conformation, to form the substituted alkene product and a hydrido-palladium(II) complex.[4][7] The presence of a base is crucial here; it neutralizes the generated hydroiodic acid (HI) and facilitates the reductive elimination that regenerates the active Pd(0) catalyst, closing the loop.[5][8]
Caption: Figure 1: Catalytic Cycle of the Heck Reaction
Pillar 2: Parameter Optimization - The Causality Behind Experimental Choices
The success of a Heck reaction is not accidental; it is the result of a rational selection of parameters. Each component plays a distinct and critical role.
| Parameter | Common Choices | Rationale and Field-Proven Insights |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is often preferred for its stability, lower cost, and high activity after in-situ reduction.[8] Pd(PPh₃)₄ is an active Pd(0) source but can be air-sensitive. The choice depends on substrate reactivity and desired reaction kinetics. |
| Ligand | Phosphines: PPh₃, P(o-tol)₃, P(t-Bu)₃ NHCs: IPr, SIMes | Ligands are crucial for stabilizing the Pd(0) catalyst, preventing its aggregation into inactive palladium black.[1][9] Electron-rich and bulky phosphines often accelerate the rate-limiting oxidative addition step.[2] For the reactive 4-iodoacetophenone, standard PPh₃ is often sufficient. N-Heterocyclic Carbenes (NHCs) can offer greater stability at high temperatures.[10] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, NaOAc Organic: Et₃N (TEA), DIPEA | The base neutralizes the HI generated, which is essential for catalyst turnover.[5] Inorganic bases like K₂CO₃ are robust and economical. Organic amines like Et₃N are also common, but their corresponding ammonium salts can sometimes be difficult to remove during workup. The choice of base can significantly impact yield and reaction rate.[11] |
| Solvent | DMF, DMAc, NMP, Acetonitrile (MeCN), Toluene | Polar aprotic solvents are standard as they effectively dissolve the various components and can stabilize charged intermediates in the catalytic cycle.[2][8] DMF and NMP are excellent choices but have high boiling points, which can complicate product isolation. Acetonitrile is a good alternative with a lower boiling point.[12] |
| Temperature | 80 - 140 °C | Elevated temperatures are typically required to provide the activation energy for the oxidative addition step and to ensure a reasonable reaction rate.[8] The optimal temperature is a balance between reaction speed and the thermal stability of the catalyst, substrates, and products. |
Pillar 3: Verifiable Protocols for Implementation
The following protocols provide detailed, step-by-step instructions for performing the Heck reaction on 3'-Hydroxy-4'-iodoacetophenone.
Caption: Figure 2: General Experimental Workflow
Protocol 1: Heck Coupling with n-Butyl Acrylate using Pd(OAc)₂/PPh₃
This protocol describes the synthesis of n-butyl (E)-3-(3-acetyl-4-hydroxyphenyl)acrylate, a valuable intermediate for various bioactive compounds.
Materials:
-
3'-Hydroxy-4'-iodoacetophenone (1.0 eq)
-
n-Butyl acrylate (1.5 eq)
-
Palladium(II) acetate - Pd(OAc)₂ (0.02 eq, 2 mol%)
-
Triphenylphosphine - PPh₃ (0.04 eq, 4 mol%)
-
Potassium carbonate - K₂CO₃ (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3'-Hydroxy-4'-iodoacetophenone (e.g., 2.62 g, 10 mmol, 1.0 eq), triphenylphosphine (105 mg, 0.4 mmol, 0.04 eq), and potassium carbonate (2.76 g, 20 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (e.g., 40 mL) via syringe, followed by n-butyl acrylate (2.15 mL, 15 mmol, 1.5 eq).
-
Degassing: Sparge the resulting suspension with nitrogen or argon for an additional 15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Briefly remove the septum and add Palladium(II) acetate (45 mg, 0.2 mmol, 0.02 eq) in one portion. Immediately reseal the flask and re-establish the inert atmosphere.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the dark mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Protocol 2: Heck Coupling with Styrene using a Phosphine-Free System
In some cases, particularly with highly reactive aryl iodides, a phosphine-free protocol can be effective, simplifying purification and reducing cost.[3]
Materials:
-
3'-Hydroxy-4'-iodoacetophenone (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate - Pd(OAc)₂ (0.03 eq, 3 mol%)
-
Triethylamine - Et₃N (2.5 eq)
-
Acetonitrile (MeCN)
Procedure:
-
Vessel Preparation: To a suitable pressure vessel or a sealed tube equipped with a magnetic stir bar, add 3'-Hydroxy-4'-iodoacetophenone (e.g., 1.31 g, 5 mmol, 1.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with dry nitrogen or argon.
-
Reagent Addition: Add anhydrous acetonitrile (e.g., 25 mL), styrene (0.86 mL, 7.5 mmol, 1.5 eq), and triethylamine (1.74 mL, 12.5 mmol, 2.5 eq) via syringe.
-
Degassing: Sparge the mixture with nitrogen or argon for 15 minutes.
-
Catalyst Addition: Add Palladium(II) acetate (34 mg, 0.15 mmol, 0.03 eq) under a counter-flow of inert gas.
-
Reaction: Securely seal the vessel and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Workup: After cooling to room temperature, carefully open the vessel. Filter the reaction mixture through a pad of Celite® to remove precipitated palladium black, washing the pad with additional acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography to yield 1-(3-hydroxy-4-styrylphenyl)ethan-1-one.
Conclusion
The Heck reaction of 3'-Hydroxy-4'-iodoacetophenone is a powerful and reliable method for synthesizing highly functionalized vinyl-arene scaffolds. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent selectivity. The protocols provided herein serve as a robust starting point for exploration, enabling chemists in both academic and industrial settings to leverage this versatile building block for the discovery and development of novel chemical entities.
References
- BenchChem. Application of Electronically Modified Phosphine Ligands in Heck Reactions: A Focus on (2-Fluorophenyl)phosphane Analogs.
-
Chemistry LibreTexts. Heck Reaction. (2023). Available from: [Link]
- Beletskaya, I. P., & Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (2000).
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. (2001).
- BenchChem. Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile.
- Fortman, G. C., & Nolan, S. P. N-Heterocyclic carbene (NHC) ligands in palladium catalysis. Chemical Society Reviews, 40(10), 5151-5169. (2011).
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
Singh, P., & Kaur, N. Heck Reaction—State of the Art. Catalysts, 7(9), 276. (2017). Available from: [Link]
- de Vries, J. G. The Heck reaction.
-
ResearchGate. What is the role of PPh3 in Heck coupling?. (2014). Available from: [Link]
-
Macmillan Group, Princeton University. The Intramolecular Heck Reaction. (2004). Available from: [Link]
- Dighade, A. S., & Dighade, S. R. Synthesis of Iodo-Chalcones. International Journal of Chemical Sciences, 10(1), 605-608. (2012).
-
GalChimia. What the Heck. (2008). Available from: [Link]
-
ResearchGate. Effects of (a) solvent and (b) bases on Heck reaction. a Reaction conditions. Available from: [Link]
-
Myers Group, Harvard University. The Heck Reaction - Chem 115. Available from: [Link]
- Alam, M. S., et al. Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research, 2(3), 257-261. (2007).
- Dhankhar, K., & Pathak, D. P. Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. Saudi Journal of Medical and Pharmaceutical Sciences, 5(6), 512-526. (2019).
-
Organic Synthesis. Heck Coupling. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
Functionalization of the Hydroxyl Group in 4-Iodo-3-hydroxyacetophenone
Application Note & Protocol Guide
Executive Summary & Molecule Profile[1]
4-Iodo-3-hydroxyacetophenone (CAS: 73898-23-4) is a high-value bifunctional scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the ortho relationship between the phenolic hydroxyl group (C3) and the iodine atom (C4), combined with a meta-positioned acetyl group (C1).
Unlike simple phenols, the hydroxyl group in this molecule is not merely a nucleophile; it is a latent heterocyclic precursor . The adjacent iodine atom renders the hydroxyl group a participant in metal-catalyzed annulation reactions, most notably the synthesis of 2-substituted benzofurans .[1] Consequently, functionalization strategies for this molecule diverge into two distinct pathways:
-
Preservative Functionalization: Protecting or modifying the oxygen (O-alkylation/acylation) to retain the iodine for independent cross-coupling (e.g., Suzuki-Miyaura).[1]
-
Annulative Functionalization: Utilizing the hydroxyl group as the nucleophilic partner in tandem coupling-cyclization sequences (e.g., Sonogashira-Cyclization).[1]
Reactivity Landscape[1]
-
Acidity (pKa ~7.8 - 8.2): The ortho-iodine (inductive withdrawal) and meta-acetyl group increase the acidity of the phenol compared to unsubstituted phenol (pKa 10), making it reactive under mild basic conditions.
-
Steric Environment: The bulky iodine atom at C4 exerts steric pressure on the C3 hydroxyl, influencing the kinetics of bulky protecting groups (e.g., TBDMS, Trityl).
-
Chemoselectivity: The aryl iodide is prone to oxidative addition by Pd(0).[1] Functionalization protocols must avoid inadvertent dehalogenation or premature coupling.[1]
Decision Logic & Reaction Pathways
The choice of protocol depends entirely on the fate of the iodine atom. The following flowchart illustrates the decision logic for researchers.
Figure 1: Strategic decision tree for the functionalization of 4-Iodo-3-hydroxyacetophenone.
Protocol A: Annulative Functionalization (Benzofuran Synthesis)
Application: Synthesis of biologically active benzofurans (e.g., EGFR inhibitors). Mechanism: This is a "one-pot" or "tandem" process.[1] The Pd/Cu system catalyzes a Sonogashira coupling between the C4-Iodine and a terminal alkyne.[1] The pendant C3-Hydroxyl group then attacks the activated triple bond (5-endo-dig or 6-endo-dig cyclization), releasing the benzofuran.[1]
Materials
-
Substrate: 4-Iodo-3-hydroxyacetophenone (1.0 equiv)
-
Reagent: Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (3-5 mol%)[1]
-
Co-Catalyst: CuI (2-3 mol%)[1]
-
Base/Solvent: Triethylamine (Et₃N) or Diethylamine (Et₂NH).[1] Note: The base acts as both reagent and solvent.
Step-by-Step Protocol
-
Setup: Flame-dry a two-neck round-bottom flask and cool under Argon flow.
-
Charging: Add 4-Iodo-3-hydroxyacetophenone (1.0 mmol, 262 mg), Pd(PPh₃)₂Cl₂ (21 mg), and CuI (6 mg) to the flask.
-
Degassing: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed Et₃N (5 mL) via syringe. The mixture may turn dark (characteristic of Pd/Cu).[1]
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Reaction:
-
Standard: Stir at Room Temperature for 1-2 hours.
-
Stubborn Substrates: If TLC shows incomplete conversion, heat to 50-60°C.
-
Cyclization Drive: The initial coupling forms the o-alkynylphenol.[1] If the ring does not close spontaneously, heat to 80°C for 2 hours.
-
-
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc). Benzofurans are typically highly fluorescent on TLC.[1]
Critical Parameter: The exclusion of oxygen is vital to prevent homocoupling of the alkyne (Glaser coupling), which consumes the reagent.
Protocol B: Chemoselective O-Alkylation (Preservation)
Application: Preparing intermediates for Suzuki coupling where the phenol must be masked (e.g., methoxy, benzyloxy). Challenge: Preventing iodine displacement or reduction.
Materials
-
Electrophile: Methyl Iodide (MeI), Benzyl Bromide (BnBr), or functionalized alkyl halide.
-
Base: Potassium Carbonate (K₂CO₃) - Preferred for mildness.[1]
-
Solvent: DMF (fastest) or Acetone (easier workup).[1]
Step-by-Step Protocol
-
Dissolution: Dissolve 4-Iodo-3-hydroxyacetophenone (1.0 mmol) in anhydrous DMF (3 mL).
-
Deprotonation: Add K₂CO₃ (1.5 mmol, 207 mg). Stir for 15 minutes at RT.[1][3][4] The solution will turn yellow/orange as the phenoxide forms.[1]
-
Alkylation: Add the alkyl halide (1.2 mmol) dropwise.
-
Caution: MeI is volatile; use a sealed tube if heating is required.[1]
-
-
Monitoring: Stir at RT for 4-12 hours. Monitor by TLC.[1]
-
Note: If the reaction is sluggish due to the ortho-iodine steric hindrance, heat to 60°C. Do not exceed 80°C to avoid ether cleavage or iodine instability.
-
-
Quench: Pour into ice water (20 mL). The product often precipitates as a solid.[1]
-
Isolation: Filter the solid or extract with Et₂O.
Data Summary: Optimization of Conditions
| Solvent | Base | Temp | Time | Yield | Notes |
|---|---|---|---|---|---|
| Acetone | K₂CO₃ | Reflux | 12 h | 85% | Slow, clean, easy workup.[1] |
| DMF | K₂CO₃ | 25°C | 4 h | 94% | Recommended. Fast, high yield. |
| DMF | NaH | 0°C | 1 h | 88% | Overkill; risk of de-iodination.[1] |
Protocol C: O-Activation (Triflation)
Application: Converting the OH group into a Triflate (OTf) to create a 3,4-bis(electrophile).[1] This allows for sequential cross-coupling (e.g., Suzuki at C4-I followed by Suzuki at C3-OTf).[1]
Protocol
-
Setup: Dissolve substrate (1.0 mmol) in DCM (5 mL) and Pyridine (2.0 mmol) at 0°C.
-
Addition: Add Triflic Anhydride (Tf₂O, 1.1 mmol) dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Workup: Wash with cold 1M HCl (to remove pyridine), then NaHCO₃.
-
Stability: Use immediately or store at -20°C; aryl triflates can hydrolyze on silica.[1]
References
-
Benzofuran Synthesis via Sonogashira/Cyclization
-
General Reactivity of o-Iodophenols
-
pKa and Physical Properties
-
Commercial Availability & Structure Verification
-
Source: ChemicalBook & Sigma-Aldrich Listings for CAS 62615-24-1 and related isomers.[1]
-
Link:
-
Sources
- 1. 4′-羟基-3′-碘苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. WO2020192302A1 - Pyrimidine-containing tri-substituted imidazole compound and application thereof - Google Patents [patents.google.com]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. bio-rad.com [bio-rad.com]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Troubleshooting & Optimization
Improving reaction yields of 1-(3-Hydroxy-4-iodophenyl)ethanone synthesis
Technical Support Center: Optimization of 1-(3-Hydroxy-4-iodophenyl)ethanone Synthesis
Topic: Improving Reaction Yields & Regioselectivity Target Molecule: 1-(3-Hydroxy-4-iodophenyl)ethanone (3-Hydroxy-4-iodoacetophenone) Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary
Synthesizing 1-(3-Hydroxy-4-iodophenyl)ethanone from 3-hydroxyacetophenone presents a classic electrophilic aromatic substitution challenge: balancing the activating power of the hydroxyl group against the deactivating, meta-directing acetyl group.[1] The primary yield-limiting factors are regioselectivity (competition between the 4-iodo and 6-iodo isomers) and poly-iodination .[1]
This guide provides an evidence-based troubleshooting framework to maximize the formation of the 4-iodo isomer (target) while suppressing the 6-iodo byproduct and di-iodo species.
Part 1: Critical Process Parameters (CPP) for Yield Optimization
The following table summarizes the key variables affecting the reaction outcome.
| Parameter | Recommended Specification | Scientific Rationale |
| Stoichiometry | 1.0 : 0.95 (Substrate : Iodine) | Using a slight deficit of iodine prevents the formation of 4,6-diiodo-3-hydroxyacetophenone.[1] Unreacted starting material is easier to separate than di-iodo byproducts. |
| Reagent System | The | |
| Solvent | Aqueous Ethanol (95%) | Ethanol solubilizes the ketone, while water is necessary for the solubility of iodic acid and stabilizing the transition state.[1] |
| Temperature | 35–40 °C | Higher temperatures (>50°C) promote thermodynamic equilibration to the 6-iodo isomer and di-iodination.[1] Lower temperatures (<20°C) result in sluggish conversion due to ring deactivation by the acetyl group.[1] |
| pH Control | Acidic (via Reagent) | Basic conditions (e.g., |
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "I am observing a significant amount of the 6-iodo isomer (1-(5-hydroxy-2-iodophenyl)ethanone). How do I shift selectivity to the 4-position?"
Diagnosis: The hydroxyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6.
-
Position 2: Sterically hindered (sandwiched between OH and Acetyl).[1] Unlikely.
-
Position 6: Para to OH, Ortho to Acetyl.
-
Position 4 (Target): Ortho to OH, Para to Acetyl.[1]
While the hydroxyl group is the dominant director, the acetyl group deactivates the ring. Position 6 is sterically crowded by the adjacent acetyl group. Therefore, Position 4 is sterically favored , but thermodynamic control can lead to mixtures.
Corrective Protocol:
-
Switch to Kinetic Control: Lower your reaction temperature to 25–30°C. While the reaction will be slower, the kinetic preference for the less sterically hindered 4-position is enhanced.
-
Use Bulky Iodinating Agents: If using elemental iodine (
) yields poor selectivity, switch to N-Iodosuccinimide (NIS) with a catalytic amount of p-toluenesulfonic acid ( -TsOH).[1] The bulkier succinimide moiety increases steric sensitivity, further disfavoring the crowded 6-position [2].
Issue 2: "The reaction stalls at 60-70% conversion, but adding more iodine leads to di-iodination."
Diagnosis: This is a common "stall-point" caused by the deactivating nature of the introduced iodine atom.[1] The product (3-hydroxy-4-iodoacetophenone) is less reactive than the starting material, which is good for preventing over-iodination.[1] However, the accumulation of HI (hydroiodic acid) byproduct can inhibit the reaction or cause reversibility.[1]
Corrective Protocol:
-
Oxidative Recycling: Ensure you are using an oxidant like
or Hydrogen Peroxide ( ) alongside .[1] This consumes the HI byproduct, regenerating and driving the equilibrium forward (Le Chatelier’s principle) [3].[1]-
Reaction:
[1]
-
-
Stepwise Addition: Do not add the oxidant all at once. Add the iodic acid (or hydrogen peroxide) dropwise over 30–60 minutes.[1] This maintains a low steady-state concentration of the active electrophile, favoring mono-substitution.
Issue 3: "My product is colored (red/brown) and difficult to crystallize."
Diagnosis: The coloration is due to trapped free iodine or oxidized quinoid species. 3-hydroxyacetophenone is prone to oxidation under the reaction conditions.
Corrective Protocol:
-
Thiosulfate Quench: You must wash the organic layer (or the precipitated solid) with saturated Sodium Thiosulfate (
) solution until the color changes from brown to pale yellow/white.[1] This reduces residual to water-soluble iodide ( ).[1] -
Recrystallization Solvent: The 4-iodo isomer is typically less soluble in ethanol than the starting material or the 6-iodo isomer. Recrystallize from hot Ethanol/Water (3:1) . Dissolve in minimum hot ethanol, then add warm water until turbidity appears. Cool slowly to 4°C to precipitate the pure 4-iodo isomer.
Part 3: Mechanistic & Workflow Visualization
Figure 1: Competitive Reaction Pathways
This diagram illustrates the electronic and steric factors dictating the product distribution. Note that the 4-position is favored by the combination of OH-activation and steric clearance from the Acetyl group.[1]
Figure 2: Optimized Experimental Workflow
A step-by-step logic flow for the synthesis and purification to ensure high purity.
Part 4: Detailed Experimental Protocol (Best Practice)
Reference Method: Modified from Patil et al. (Arkivoc, 2006) [1].
-
Preparation: In a round-bottom flask, dissolve 3-hydroxyacetophenone (10 mmol, 1.36 g) in Ethanol (20 mL).
-
Reagent Addition: Add finely powdered Iodine (
) (6 mmol, 1.52 g). -
Oxidant Activation: Dissolve Iodic Acid (
) (2 mmol, 0.35 g) in a minimum amount of water (1-2 mL) and add it dropwise to the stirring reaction mixture.[1]-
Note: The stoichiometry is calculated so that the oxidant regenerates iodine from iodide, allowing for high atom economy.
-
-
Reaction: Stir the mixture at 35–40 °C for 1.5 hours.
-
Checkpoint: Check TLC (Hexane:Ethyl Acetate 7:3).[1] The product should appear as a distinct spot. If starting material remains, extend time by 30 mins.
-
-
Workup: Dilute the reaction mixture with cold water (50 mL). A solid precipitate should form.
-
Quench: Wash the solid (or the extraction layer) with saturated Sodium Thiosulfate solution to remove unreacted iodine.[1]
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water.
-
Yield Expectation: 80–85%.
-
Melting Point: 155–160 °C [4].[3]
-
References
-
Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006).[2] Regioselective iodination of hydroxylated aromatic ketones . Arkivoc, 2006(10), 104-108.[1][2] Link
-
Castanet, A. S., Colout, F., & Brossard, D. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide . Tetrahedron Letters, 43(29), 5047-5048.[1] Link[1]
-
Shinde, A. T., Zangade, S. B., Chavan, S. B., & Vibhute, A. Y. (2010).[4] A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid . Synthetic Communications, 40(23), 3506-3513.[1] Link
-
Sigma-Aldrich. 4′-Hydroxy-3′-iodoacetophenone Product Specification . (Note: Chemical synonyms often invert numbering; verify structure C8H7IO2). Link[1]
Sources
Purification methods for 1-(3-Hydroxy-4-iodophenyl)ethanone via recrystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-(3-Hydroxy-4-iodophenyl)ethanone (also known as 3-hydroxy-4-iodoacetophenone).
This compound is a highly valuable synthetic intermediate, frequently utilized in the development of benzofuran derivatives and third-generation EGFR inhibitors targeting non-small cell lung cancer (NSCLC)[1]. Because it contains a polar phenolic hydroxyl group, a reactive ketone, and a bulky, polarizable iodine atom, its purification requires precise thermodynamic control. This guide provides field-proven troubleshooting logic and self-validating protocols to ensure high-yield, high-purity recovery via recrystallization.
Part 1: Quantitative Data & Chemical Properties
Before initiating any purification workflow, it is critical to understand the thermal and solubility boundaries of your target molecule. The data below dictates our solvent selection and handling procedures.
| Property | Value |
| Compound Name | 1-(3-Hydroxy-4-iodophenyl)ethanone |
| CAS Number | 73898-23-4[2] |
| Molecular Formula | C₈H₇IO₂ |
| Molecular Weight | 262.04 g/mol [2] |
| Melting Point | 134 - 135 °C[3] |
| Appearance | White to off-white crystalline powder (when pure) |
| Solubility Profile | Soluble in ethanol, methanol, ethyl acetate; Insoluble in water |
| Storage Conditions | 2-8 °C, sealed, protected from light[2] |
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Why is recrystallization preferred over silica gel column chromatography for this compound? A: 1-(3-Hydroxy-4-iodophenyl)ethanone possesses a free phenolic hydroxyl group that acts as a strong hydrogen-bond donor. On standard unmodified silica gel, this causes severe tailing/streaking, leading to poor resolution and reduced recovery. Recrystallization exploits the temperature-dependent solubility gradient of the molecule, offering a scalable, time-efficient purification method that avoids silica-induced degradation or irreversible adsorption.
Q2: My product "oiled out" instead of crystallizing. What is the mechanistic cause, and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the solvent mixture. Impurities significantly depress the native 134-135 °C melting point[3]. Resolution: Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more of the "good" solvent (ethanol) to lower the cloud point temperature, then cool the solution much more slowly. Introducing a seed crystal at the exact cloud point provides a nucleation site, thermodynamically favoring solid crystal lattice formation over phase separation.
Q3: Why is my crude material dark brown, and how do I remove this discoloration? A: Aryl iodides are susceptible to photolytic or thermal cleavage over time, releasing trace amounts of molecular iodine (I₂), which is deeply colored[2]. Resolution: Add activated carbon during the hot dissolution phase; the porous carbon matrix effectively traps the bulky I₂ molecules. Alternatively, washing the filtered crystals with a cold, dilute sodium thiosulfate solution will chemically reduce I₂ to water-soluble, colorless iodide ions (I⁻).
Part 3: Standard Operating Procedure (SOP) - Solvent/Antisolvent Recrystallization
This self-validating protocol utilizes an Ethanol/Water solvent-antisolvent system. The phenolic -OH and ketonic C=O provide hydrogen bonding capabilities, making the compound soluble in hot ethanol. The hydrophobic iodine atom and benzene ring drastically decrease aqueous solubility, allowing water to act as a highly effective antisolvent.
Step 1: Dissolution Place the crude 1-(3-Hydroxy-4-iodophenyl)ethanone in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of boiling ethanol (approximately 3-5 mL per gram of crude). Swirl until completely dissolved.
Step 2: Decolorization (If required) If the solution exhibits a dark yellow/brown tint (indicating free iodine), remove from heat and carefully add 5% w/w activated charcoal. Boil gently for 5 minutes, then perform a hot gravity filtration through fluted filter paper into a pre-warmed receiving flask.
Step 3: Antisolvent Addition Maintain the filtrate at a near-boiling temperature. Add hot distilled water dropwise while stirring continuously until the solution becomes faintly cloudy (the "cloud point").
Step 4: Clarification Add 1-2 drops of hot ethanol until the solution just turns clear again. This sets the system exactly at the thermodynamic edge of saturation.
Step 5: Controlled Crystallization Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Causality Note: Slow cooling allows the crystal lattice to form selectively, rejecting structurally dissimilar impurities. Rapid cooling traps impurities within the rapidly forming matrix.
Step 6: Maturation & Filtration Once at room temperature, place the flask in an ice-water bath (0-4 °C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel.
Step 7: Washing & Drying Wash the filter cake with a minimal amount of ice-cold 10% ethanol/water. Dry the crystals under high vacuum at 40 °C to a constant weight. Verify purity via melting point analysis (Target: 134-135 °C)[3].
Part 4: Logical Workflow Visualization
The following diagram illustrates the decision-making matrix for the recrystallization process, ensuring you can dynamically adapt to physical changes during the experiment.
Recrystallization troubleshooting workflow for 1-(3-Hydroxy-4-iodophenyl)ethanone.
References
- Title: WO2020192302A1 - Pyrimidine-containing tri-substituted imidazole compound and application thereof Source: Google Patents URL
-
Title: Handbook of Hydroxyacetophenones: Preparation and Physical Properties Source: Springer / epdf.pub URL: [Link]
Sources
Troubleshooting catalyst poisoning in 3'-Hydroxy-4'-iodoacetophenone coupling
Topic: Troubleshooting Catalyst Poisoning & Reaction Failure
Introduction: The "Trojan Horse" Substrate
Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Sonogashira, or Heck) using 3'-Hydroxy-4'-iodoacetophenone has failed.
This substrate presents a unique "Trojan Horse" challenge. While the aryl iodide moiety is typically highly reactive toward oxidative addition, the 3'-hydroxyl group (phenol) and the 4'-acetyl group create a perfect storm for catalyst deactivation. The free phenol is not just a bystander; under basic coupling conditions, it becomes a phenoxide—a potent ligand that can sequester palladium, arresting the catalytic cycle before it begins.
This guide moves beyond generic advice to address the specific mechanistic failures caused by this bifunctional scaffold.
Part 1: Diagnostic Decision Tree
Before adjusting parameters, identify your failure mode. Use this flowchart to diagnose the root cause based on visual and analytical observations.
Figure 1: Diagnostic logic flow for identifying the specific mode of catalyst failure.
Part 2: Troubleshooting Modules
Module A: The "Phenol Trap" (Sequestration)
Symptom: Reaction stays clear/brown but conversion is <5%.
Mechanism:
The base required for the Suzuki coupling (e.g.,
Corrective Actions:
-
Switch to "Water-Soluble" Phosphines:
-
Why: Bulky, electron-rich ligands like SPhos or XPhos create a steric shell around the Pd, preventing the approach of the phenoxide oxygen while still allowing the smaller oxidative addition to occur.
-
Recommendation: Use Pd(OAc)2 + SPhos (1:2 ratio) .
-
-
The "Water Trick":
-
Why: Anhydrous conditions often fail with inorganic bases because the base surface is passivated. However, too much water solvates the phenoxide, making it a better nucleophile toward Pd.
-
Protocol: Use a specific ratio of Dioxane:Water (e.g., 10:1). The small water content activates the boronic acid but keeps the phenoxide "busy" with hydrogen bonding rather than attacking the metal.
-
-
Protecting Group Bailout:
-
If optimization fails, acetylation of the phenol is the most reliable fix. The acetoxy group is electron-withdrawing, further activating the iodide, and removes the coordination risk.
-
Module B: Catalyst Aggregation ("Pd Black")
Symptom: Rapid formation of black precipitate; reaction stalls immediately. Mechanism: 3'-Hydroxy-4'-iodoacetophenone is electron-rich relative to simple iodobenzenes (due to the -OH), but the acetyl group makes it electron-deficient overall. If the catalytic cycle turns over slowly (due to the phenol interference), the unstable Pd(0) species has time to aggregate into inactive metallic nanoparticles.
Corrective Actions:
-
Increase Ligand Loading:
-
Standard Pd:Ligand ratios of 1:1 or 1:2 are insufficient here.
-
Adjustment: Increase to 1:4 (Pd:Ligand) to stabilize the Pd(0) species.
-
-
Lower the Temperature:
-
High heat (>80°C) accelerates aggregation faster than it accelerates the difficult transmetallation step.
-
Adjustment: Run at 40–60°C with a more active catalyst (e.g., Pd(dtbpf)Cl2).
-
Module C: Impurity Management
Symptom: Reaction never starts; catalyst color fades instantly.
Mechanism:
The synthesis of iodophenols often involves
| Impurity | Limit | Detection | Removal Strategy |
| Free Iodine ( | < 10 ppm | Yellow tint in solid; Starch test | Wash solid with 10% |
| Copper (Cu) | < 50 ppm | Green flame test | Recrystallize from EtOH/Water; use scavenger resin (e.g., QuadraPure). |
| Sulfur | < 5 ppm | Odor (Mercaptan-like) | Bleach wash or recrystallization. |
Part 3: The "Gold Standard" Protocol
This protocol is designed to bypass the phenol interference using the Buchwald Precatalyst system, which is far more robust than traditional Pd(PPh3)4.
Reagents:
-
Substrate: 3'-Hydroxy-4'-iodoacetophenone (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2 mol%) — Crucial for steric protection.
-
Base:
(3.0 equiv) — Tribasic phosphate buffers the pH effectively. -
Solvent: THF:Water (10:1 v/v) — Degassed.
Step-by-Step Methodology:
-
Pre-Solubilization (Critical):
-
Dissolve the 3'-Hydroxy-4'-iodoacetophenone in the THF portion first.
-
Note: Ensure the solution is clear. If the phenol is not soluble, the reaction will occur on the solid surface, leading to local hotspots and poisoning.
-
-
Degassing:
-
Do not rely on sonication. Sparge the solvent mixture with Argon/Nitrogen for at least 15 minutes.[1] Oxygen is the enemy of the electron-rich ligands required here.
-
-
Catalyst Addition:
-
Add the Base (
) and Boronic Acid first. -
Add the XPhos Pd G2 catalyst last as a solid under a positive pressure of inert gas.
-
-
Reaction:
-
Heat to 60°C. Monitor by HPLC/UPLC.
-
Success Marker: The solution should turn a dark tea color (active catalyst) but should not crash out black solids.
-
Part 4: Mechanistic Visualization
The following diagram illustrates the competition between the productive Catalytic Cycle and the "Phenoxide Poisoning" pathway.
Figure 2: The "Phenoxide Trap" mechanism showing how deprotonation competes with the productive cycle.
References
-
Western, E. C., & Daft, J. R. (2003). Suzuki-Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation. Journal of Organic Chemistry.
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide & Troubleshooting.
-
Sigma-Aldrich. (2023). Product Specification: 4′-Hydroxy-3′-iodoacetophenone.
-
Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews.
Sources
Optimizing solvent selection for 4-Iodo-3-hydroxyacetophenone reactions
Executive Summary & Chemical Profile
This guide addresses the specific solubility and reactivity challenges of 4-Iodo-3-hydroxyacetophenone (also known as 3-hydroxy-4-iodoacetophenone). Unlike its more common isomer (4-hydroxy-3-iodoacetophenone), this compound features an ortho-halophenol motif (3-OH, 4-I), making it a privileged scaffold for synthesizing benzofurans and indoles via annulation reactions.
Critical Chemical Properties:
-
Acidity: The phenolic proton (pKa ~8–9) is acidic. In basic media (common in Pd-coupling), it deprotonates to form a phenoxide anion, which can alter solubility or poison specific catalysts if not managed.
-
Solubility Profile: High polarity due to the hydroxyl and ketone groups, but significant lipophilicity from the iodine atom.
Solvent Selection Decision Matrix
The choice of solvent is dictated by the reaction type. Use the following logic flow to select the optimal solvent system.
Figure 1: Decision tree for solvent selection based on reaction thermodynamics and mechanism.
Module 1: Solubility & Dissolution Troubleshooting
The Issue: Users often report "gummy" precipitates when attempting to dissolve the compound in non-polar solvents or when acidifying basic aqueous solutions.
Technical Insight: The 3-hydroxyl group creates strong intermolecular hydrogen bonding. Breaking this lattice requires solvents that are good H-bond acceptors.
| Solvent Class | Suitability | Recommended Solvents | Notes |
| Polar Aprotic | Excellent | DMF, DMSO, DMAc | Dissolves >100 mg/mL. Ideal for reactions requiring high temperatures (>100°C). Hard to remove during workup. |
| Ethers | Good | THF, 1,4-Dioxane | Good solubility at reflux. THF is preferred for Sonogashira couplings (see Protocol A). |
| Chlorinated | Moderate | DCM, Chloroform | Soluble, but often insufficient for high-concentration reactions. Good for extraction/workup. |
| Hydrocarbons | Poor | Hexanes, Toluene | Do not use as primary solvent. Toluene works only if a cosolvent or phase transfer catalyst is added. |
FAQ: Why does my product crash out upon adding water to the DMF reaction mixture?
-
Answer: This is expected and useful. The compound is lipophilic (due to Iodine). Adding water to a DMF solution drastically increases polarity, forcing the organic product out.
-
Fix: Use this as a purification step ("crash precipitation"). Filter the solid rather than extracting with EtOAc to save time.
Module 2: Palladium-Catalyzed Cross-Coupling
Protocol A: Sonogashira Coupling (Benzofuran Precursor)
The presence of the 3-OH group ortho to the 4-Iodo position allows for a tandem Sonogashira coupling followed by cyclization to form benzofurans.
Reference Protocol: Adapted from WO2020192302A1 (Synthesis of benzofuran derivatives).
Reagents:
-
Substrate: 4-Iodo-3-hydroxyacetophenone (1.0 equiv)
-
Alkyne: Trimethylethynylsilane (2.0 equiv)[3]
-
Catalyst: Pd(PPh3)2Cl2 (3 mol%) + CuI (2 mol%)
-
Base: Triethylamine (TEA) (3.0 equiv)[3]
-
Solvent: THF (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Charge a flask with 4-Iodo-3-hydroxyacetophenone and anhydrous THF (0.2 M concentration).
-
Degassing: Sparge with Nitrogen for 15 minutes. Critical: Oxygen poisons the CuI co-catalyst, leading to homocoupling of the alkyne (Glaser coupling).
-
Addition: Add TEA, CuI, and Pd catalyst under N2 flow. Finally, add the alkyne.
-
Reaction: Heat to 62°C (reflux) overnight.
-
Workup: Remove THF under reduced pressure. Redissolve residue in EtOAc, wash with water/brine.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to high heat or poor ligand stability. | Switch solvent to 1,4-Dioxane (higher boiling point stability) or add excess PPh3 ligand. |
| Low Conversion | Phenol deprotonation is consuming the base or coordinating Pd. | Increase Base to 3.5 equiv. Ensure solvent is anhydrous (water slows Sonogashira). |
| Homocoupling (Alkyne dimer) | Oxygen presence. | Degas solvent more thoroughly (Freeze-Pump-Thaw is best). |
Module 3: O-Alkylation (Phenol Protection)
If your target reaction requires the iodine to remain intact (e.g., for a later step), you must often protect the 3-OH group to prevent side reactions.
Recommended System:
-
Solvent: Acetone (for mild alkyl halides) or DMF (for unreactive ones).
-
Base: Potassium Carbonate (K2CO3).
Why K2CO3 in Acetone? The "Acetone/K2CO3" system utilizes the solubility mismatch . K2CO3 is insoluble in acetone, creating a heterogeneous surface reaction that prevents "runaway" double alkylations or hydrolysis.
Protocol:
-
Dissolve 4-Iodo-3-hydroxyacetophenone in Acetone (0.5 M).
-
Add K2CO3 (1.5 equiv). Stir for 15 mins (formation of bright yellow phenoxide anion).
-
Add Alkyl Halide (e.g., MeI, BnBr) (1.1 equiv).
-
Reflux at 60°C for 4 hours.
-
Monitoring: TLC (Hexane/EtOAc 7:3). The product (ether) will be significantly less polar (higher Rf) than the starting phenol.
References & Data Sources
-
Compound Identification & CAS:
-
Benzofuran Synthesis Protocol:
-
Pyrimidine-containing tri-substituted imidazole compound and application thereof. Patent WO2020192302A1 (2020). (Describes Sonogashira coupling of 3-hydroxy-4-iodoacetophenone in THF).
-
-
General Suzuki Coupling Methodology:
-
Suzuki–Miyaura Coupling of Halophenols. Organic Chemistry Portal.
-
Sources
Technical Support Center: Preventing Deiodination in 1-(3-Hydroxy-4-iodophenyl)ethanone Cross-Couplings
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering critical failure modes—specifically hydrodehalogenation (reductive deiodination)—when utilizing 1-(3-Hydroxy-4-iodophenyl)ethanone in transition-metal-catalyzed cross-coupling reactions.
Mechanistic Root Cause Analysis
In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the catalytic cycle initiates with the oxidative addition of the aryl iodide to Pd(0). While aryl iodides are highly reactive, they are also the most susceptible to hydrodehalogenation among all aryl halides[1]. If the subsequent transmetalation step is sluggish, competing kinetic pathways take over.
The primary cause of deiodination is the formation of a palladium-hydride (Pd-H) species[1]. This typically occurs when the Pd complex reacts with protic solvents (like methanol or ethanol) or certain amine bases. Upon coordination, these solvents undergo
Furthermore, the specific structure of 1-(3-Hydroxy-4-iodophenyl)ethanone severely exacerbates this issue. Under the basic conditions required for cross-coupling, the ortho-hydroxyl group is deprotonated to form a phenoxide. This highly electron-donating group pumps electron density into the aromatic ring. This electronic enrichment destabilizes the Ar-Pd(II)-X intermediate and makes it highly prone to protonation or deleterious transmetalation, drastically increasing the rate of hydrodehalogenation relative to the desired cross-coupling[3].
Mechanistic divergence between desired cross-coupling and undesired hydrodehalogenation.
Troubleshooting Guide & FAQs
Q1: My Suzuki coupling yields >50% deiodinated byproduct. Is my solvent choice causing this?
A: Yes. Protic solvents containing
Q2: How does the base influence deiodination, and which one should I use?
A: Strong alkoxide bases (e.g., NaOtBu, NaOMe) can directly act as hydride sources or promote the decomposition of solvents into hydrides[1]. Additionally, strong bases ensure complete deprotonation of the ortho-hydroxyl group, maximizing the deleterious electron-donating "phenoxide effect"[3].
Solution: Utilize weaker, inorganic bases such as anhydrous
Q3: Should I protect the hydroxyl group before the cross-coupling? A: If optimizing the solvent and base fails, protecting the hydroxyl group is the most scientifically sound intervention. By converting the phenol to a methyl ether (-OMe), benzyl ether (-OBn), or acetate (-OAc), you eliminate the formation of the electron-rich phenoxide[3]. This restores the normal reactivity profile of the aryl iodide and suppresses the electronic driving force for deiodination.
Q4: Which catalyst/ligand system is best suited to outcompete the deiodination pathway?
A: Hydrodehalogenation is a kinetic trap; it dominates when transmetalation is too slow. "Classical" catalysts like
Optimization Matrix: Data Presentation
| Parameter | High Risk of Deiodination | Optimized for Cross-Coupling | Mechanistic Rationale |
| Solvent | Methanol, Ethanol, Isopropanol | Toluene/H₂O, 1,4-Dioxane/H₂O | Alcohols undergo |
| Base | NaOtBu, NaOMe, Et₃N | K₃PO₄, K₂CO₃, Cs₂CO₃ | Strong bases maximize phenoxide formation and can act as hydride donors. |
| Ligand | PPh₃, P(o-tol)₃ | SPhos, XPhos, BrettPhos | Bulky biarylphosphines accelerate transmetalation, outcompeting side reactions. |
| Substrate | Free -OH (Phenol) | Protected -OH (-OAc, -OMe, -OBn) | Masking the phenol prevents electron-rich phenoxide formation during the reaction. |
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This workflow utilizes a self-validating approach, integrating in-process analytical checkpoints to ensure the catalytic cycle favors transmetalation over hydrodehalogenation.
Step-by-step self-validating workflow to minimize deiodination side reactions.
Step-by-Step Methodology
Step 1: Substrate Protection (Optional but Recommended)
-
Dissolve 1-(3-Hydroxy-4-iodophenyl)ethanone (1.0 equiv) in anhydrous
. -
Add Pyridine (2.0 equiv) and Acetic Anhydride (1.5 equiv) at 0 °C. Stir for 2 hours at room temperature to yield the acetate-protected intermediate. Note: This prevents phenoxide-driven electronic destabilization during the coupling.
Step 2: Strict Deoxygenation
-
Prepare a solvent mixture of Toluene and deionized
(10:1 ratio). -
Perform three consecutive Freeze-Pump-Thaw cycles to remove dissolved oxygen, which can oxidize the phosphine ligand and stall the catalytic cycle, indirectly allowing time for deiodination.
Step 3: Reaction Assembly (Under Argon)
-
To an oven-dried Schlenk flask, add the protected 1-(3-Hydroxy-4-iodophenyl)ethanone (1.0 equiv), the desired Arylboronic Acid (1.2 equiv), and anhydrous
(2.0 equiv). -
Add
(2.5 mol%) and SPhos (10 mol%). The 1:4 Pd-to-ligand ratio ensures the active Pd species is fully ligated by the bulky biarylphosphine. -
Inject the degassed Toluene/
mixture.
Step 4: In-Process Validation (Self-Validating Checkpoint)
-
Heat the reaction to 80 °C.
-
Validation Check: At
, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.-
Pass Criteria: The ratio of desired cross-coupled product to deiodinated byproduct (Ar-H) must be >10:1.
-
Fail Criteria: If Ar-H is prominent, halt the reaction. Verify that the
ratio did not exceed 10% and that no protic organic solvents contaminated the glassware.
-
Step 5: Workup and Isolation
-
Upon complete consumption of the starting material (typically 2-4 hours), cool to room temperature.
-
Dilute with Ethyl Acetate, wash with brine, dry over
, and purify via flash chromatography.
References[4] Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.https://www.mdpi.com/1420-3049/25/15/3493[1] How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.https://www.benchchem.com/support/dehalogenation-suzuki-coupling[2] A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2013/cc/c3cc46271d[3] Synthesis of Hexacyclic Parnafungin A and C Models. PMC (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2991404/
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. Synthesis of Hexacyclic Parnafungin A and C Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
Technical Support Center: Purification of 1-(3-Hydroxy-4-iodophenyl)ethanone
Introduction: The Purification Landscape
Welcome to the Technical Support Center. You are likely working with 1-(3-Hydroxy-4-iodophenyl)ethanone (CAS: 73898-23-4), a critical intermediate for kinase inhibitors and catechol-O-methyltransferase (COMT) inhibitors.
The synthesis of this compound—typically via the electrophilic iodination of 3-hydroxyacetophenone—presents a unique "Triad of Impurities" due to the competing directing effects of the hydroxyl (activator) and acetyl (deactivator) groups.
Your Primary Challenges Likely Include:
-
Regioisomers: The 6-iodo analog (sterically hindered but electronically viable).
-
Over-Iodination: The 2,4-diiodo or 4,6-diiodo species (lipophilic impurities).
-
Oxidative Artifacts: Free iodine (
) occlusion causing discoloration.
This guide provides modular troubleshooting to isolate your target 4-iodo isomer with >98% purity.
Module 1: Visual & Chemical Diagnosis
Q: My crude solid is dark brown/purple and sticky. Is my reaction ruined?
A: Likely not. This is a classic symptom of Iodine Occlusion .
The iodination reagents (
The Fix: The Reductive Quench Protocol
You cannot wash this away with water alone. You must chemically reduce
Protocol:
-
Dissolve the crude residue in Ethyl Acetate (EtOAc).
-
Wash with 10% aqueous Sodium Thiosulfate (
) .[1]-
Observation: The organic layer should instantly shift from dark brown to pale yellow/orange.
-
-
Wash with Brine to remove excess salts.
-
Dry over anhydrous
and concentrate.
Q: My HPLC shows a "shoulder" peak or a split peak near the product. What is it?
A: This is almost certainly the 6-iodo regioisomer or the starting material .
-
Target (4-iodo): Para to the acetyl group. Less sterically hindered.
-
Impurity (6-iodo): Ortho to the acetyl group.
-
Impurity (Starting Material): 3-hydroxyacetophenone.
Retention Time Logic (Reverse Phase C18):
-
Starting Material: Elutes first (Most Polar).
-
Target (4-iodo) & 6-iodo: Elute close together (Mid-Polarity).
-
Di-iodo Impurity: Elutes last (Most Lipophilic/Greasy).
Module 2: Purification Protocols
Method A: The "Gold Standard" Recrystallization
Best for: Removing di-iodo impurities and starting material.
Because the target molecule is a phenol, its solubility is highly temperature-dependent in aqueous alcohols. The di-iodo impurity is significantly more lipophilic and often less soluble in the hot matrix, or it remains in the mother liquor depending on the ratio.
Solvent System: Ethanol / Water (70:30 to 60:40 v/v).
Step-by-Step Protocol:
-
Dissolution: Suspend the crude solid in minimal boiling Ethanol (95%) .
-
Saturation: Add solvent dropwise until the solid just dissolves.
-
The Anti-Solvent: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of Ethanol to clear the solution again.
-
Crystallization: Allow to cool to room temperature slowly (insulate the flask with foil). Then move to
for 4 hours. -
Filtration: Collect crystals. Wash with cold 50% EtOH/Water.
Why this works: The highly polar starting material stays in the aqueous mother liquor. The target 4-iodo compound crystallizes.[2] The lipophilic di-iodo species often stays in the supernatant if the ethanol concentration is high enough to solubilize it, or it can be removed by a prior hexane trituration.
Method B: Flash Column Chromatography
Best for: Separating Regioisomers (4-iodo vs 6-iodo).
If recrystallization fails to separate the isomers, you must use silica chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate.[3]
-
Gradient: Start at 95:5 (Hex:EtOAc) to elute the di-iodo impurity. Ramp to 80:20 to elute the target.
-
Loading: Dry load on Celite is recommended due to the compound's poor solubility in pure hexanes.
Module 3: Advanced Impurity Management (Di-iodo Species)
Q: I cannot get rid of the di-iodo impurity (approx. 5-10%).
A: This is the most difficult impurity because it forms if the reaction stoichiometry was loose.
The di-iodo phenol (
The "pH Swing" Extraction (High Risk/High Reward):
-
Concept: Exploit the
difference. -
Protocol:
-
Dissolve mixture in EtOAc.
-
Extract with a Sodium Phosphate buffer at pH 7.5 .
-
Theory: The more acidic di-iodo species will deprotonate and move to the aqueous layer, while the mono-iodo target (less acidic) remains largely protonated in the organic layer.
-
Warning: This requires precise pH control. If pH > 9, you lose your product.
-
Visualizing the Workflow
The following diagram illustrates the decision matrix for purifying crude 1-(3-Hydroxy-4-iodophenyl)ethanone.
Caption: Figure 1. Decision matrix for purification based on impurity profile. Note that Thiosulfate washing is mandatory for all crude batches.
Summary Data Table: Solvent & Property Guide
| Parameter | Specification / Recommendation | Notes |
| Target Compound | 1-(3-Hydroxy-4-iodophenyl)ethanone | CAS: 73898-23-4 |
| Melting Point | 153–156 °C (Lit.) | Impurities drastically lower this range. |
| Recrystallization Solvent | Ethanol / Water (Approx 60:40) | Dissolve in hot EtOH, add H2O to turbidity. |
| TLC Mobile Phase | Hexanes : EtOAc (7:3) | Product |
| Wash Solution | 10% Sodium Thiosulfate | Removes purple iodine color instantly. |
| Critical Impurity | 1-(3-Hydroxy-2,4-diiodophenyl)ethanone | "Greasy" spot, runs higher on TLC. |
References
-
Sigma-Aldrich. Product Specification: 1-(3-Hydroxy-4-iodophenyl)ethanone (CAS 73898-23-4). Retrieved from
-
Organic Syntheses. Iodination of Phenols and Formation of Acetophenones. (General methodology for hydroxyacetophenone iodination). Retrieved from
-
National Institutes of Health (NIH). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives (COMT Inhibitors). (Structural analogs and purification context). Retrieved from
-
Arkivoc. Regioselective iodination of hydroxylated aromatic ketones. (Discussion of di-iodo impurity formation). Retrieved from
Sources
Overcoming steric hindrance in 3'-Hydroxy-4'-iodoacetophenone reactions
Topic: Overcoming Steric & Electronic Hindrance in Functionalization Reactions Ticket ID: #T-HIAP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
The Challenge: You are working with 3'-Hydroxy-4'-iodoacetophenone (CAS: 62615-24-1) . This scaffold presents a "perfect storm" of reactivity challenges:
-
Steric Blockade: The bulky Iodine atom at the 4-position (Van der Waals radius ~1.98 Å) exerts significant steric pressure on the adjacent 3-hydroxyl group.
-
Electronic Deactivation: The acetyl group at position 1 is a strong electron-withdrawing group (EWG). While this increases the acidity of the phenol (making deprotonation easier), it dramatically decreases the nucleophilicity of the resulting phenoxide ion.
-
Coordination Interference: In transition metal catalysis (e.g., Suzuki-Miyaura), the free ortho-hydroxyl can act as a pseudo-ligand, poisoning the catalyst or preventing oxidative addition.
This guide provides self-validating protocols to bypass these energy barriers.
Module A: The "Unreactive Phenol" (O-Functionalization)
User Issue: "Standard alkylation (MeI/K₂CO₃/Acetone) yields <15% product. The starting material remains unreacted."
The Mechanistic Bottleneck
In standard conditions, the potassium cation (
The Solution: The "Cesium Effect"
To drive this reaction, you must break the tight ion pair and increase the "nakedness" of the phenoxide anion.
Protocol: Cesium-Promoted O-Alkylation
-
Base: Cesium Carbonate (
).[1] The large ionic radius of Cesium (1.67 Å) creates a loose ion pair, exposing the phenoxide. -
Solvent: Acetonitrile (MeCN) or DMF.
-
Temperature: 60–80°C.
Step-by-Step Workflow:
-
Dissolve 1.0 eq of 3'-Hydroxy-4'-iodoacetophenone in anhydrous MeCN (0.2 M concentration).
-
Add 1.5 eq of
. Note: The mixture will turn yellow/orange as the phenoxide forms. -
Stir at RT for 15 mins to ensure deprotonation.
-
Add 1.2–1.5 eq of the Alkyl Halide (R-X).
-
Heat to 60°C. Monitor via TLC/LCMS.
-
Success Marker: Conversion should exceed 90% within 2–4 hours.
-
Data Comparison: Base Efficiency
| Base | Solvent | Temp (°C) | Yield (24h) | Mechanistic Insight |
| Acetone | Reflux | 15-25% | Tight ion pair; steric blocking. | |
| DMF | 0 -> RT | 40-60% | Strong base, but aggregation issues. | |
| MeCN | 60 | 92-98% | "Naked anion" effect overcomes sterics. |
Module B: The "Stubborn Halide" (C-C Coupling)
User Issue: "Suzuki coupling at the Iodine site stalls. I see de-iodination (reduction) or homocoupling, but no cross-coupling."
The Mechanistic Bottleneck
Two factors kill this reaction:
-
Free Phenol Poisoning: The acidic proton on the -OH can quench the reactive Pd-aryl species, or the oxygen can coordinate to the Palladium, arresting the catalytic cycle.
-
Oxidative Addition Difficulty: The ortho-hydroxyl group creates a steric wall that makes it difficult for standard ligands (like
) to facilitate the oxidative addition of Palladium into the C-I bond.
The Solution: Protection & Ligand Engineering
Rule 1: Always protect the phenol first (e.g., Methylation via Module A, or MOM/TBS protection). Rule 2: Use Buchwald Dialkylbiaryl Ligands (e.g., SPhos, XPhos). These ligands are bulky and electron-rich, designed specifically to force oxidative addition in hindered substrates.
Protocol: High-Efficiency Suzuki Coupling
-
Substrate: 3'-Methoxy-4'-iodoacetophenone (Protected form).
-
Catalyst:
(1-2 mol%) + SPhos (2-4 mol%). -
Base:
(2.0 eq). -
Solvent: Toluene/Water (10:1 biphasic system).
Visualizing the Optimization Logic
Caption: Decision matrix for maximizing yield. Protection of the phenol and selection of bulky electron-rich ligands (SPhos) are critical control points.
Troubleshooting FAQ
Q1: Can I perform the Suzuki coupling without protecting the phenol?
-
Technical Answer: It is possible but risky. You must use a massive excess of base (3.0+ eq) to keep the phenol fully deprotonated as the phenoxide throughout the reaction.
-
Risk: The phenoxide is an ambident nucleophile and may attack the boronic acid or the palladium center.
-
Recommendation: If you must skip protection, use water-soluble phosphine ligands (like TPPTS) in a purely aqueous/alcoholic media, but expect lower yields (40-50%).
Q2: My O-alkylation reaction turned black and formed a tar. What happened?
-
Diagnosis: Likely oxidation of the phenoxide or polymerization.
-
Fix:
Q3: The product precipitates as an oil that won't crystallize.
-
Insight: The acetophenone and iodine moieties make the molecule "greasy" (lipophilic), while the hydroxyl adds hydrogen bonding capability.
-
Purification: Do not rely on crystallization. Use Flash Column Chromatography.
-
Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 70:30).
-
Note: The Iodine atom makes the compound heavy; it will often elute later than expected for a ketone.
-
References & Authority
-
Cesium Carbonate Effect: Lee, J. C., et al. "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate."[1] Synthetic Communications, vol. 25, no. 9, 1995, pp. 1367–1370.[1] Link
-
Buchwald Ligands (SPhos/XPhos): Altmann, R. A., et al. "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands." Journal of the American Chemical Society, vol. 129, no.[3] 15, 2007, pp. 4981–4991. Link
-
Mitsunobu Reaction Reviews: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651. Link
-
Steric Hindrance in Phenols: Kornblum, N., et al.[4] "The Alkylation of Ambident Anions." Journal of the American Chemical Society, vol. 83, no.[4] 17, 1961, pp. 3668–3678. Link
Sources
- 1. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 4. US3870744A - Process for oxygen-alkylation of sterically hindered phenols - Google Patents [patents.google.com]
Minimizing byproduct formation in acetylation of 4-iodophenol derivatives
The following guide is structured as a Technical Support Center resource, designed to troubleshoot and optimize the acetylation of 4-iodophenol. It moves beyond standard textbook definitions to address the specific practical challenges of handling halogenated phenols.
Topic: Minimizing Byproduct Formation & Process Optimization Ticket ID: #Ac-4IP-Opt Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Chemo-Selectivity Challenge
Acetylation of 4-iodophenol is theoretically simple but practically nuanced. The primary objective is O-acylation (ester formation) while suppressing C-acylation (Fries rearrangement), deiodination , and oxidative quinone formation .[1]
For 4-iodophenol, the iodine substituent introduces two specific risks:
-
Light Sensitivity: The C-I bond is labile; homolytic cleavage leads to radical species and polymerization.
-
Electronic Deactivation: The iodine atom is electron-withdrawing (inductive), making the phenol slightly more acidic but the oxygen less nucleophilic compared to unsubstituted phenol, requiring efficient catalysis.
The "Gold Standard" Protocol
Use this validated workflow to establish a baseline before troubleshooting.
System: Acetic Anhydride (
Step-by-Step Methodology
-
Preparation: Wrap the reaction vessel in aluminum foil . (Critical for protecting the C-I bond).
-
Dissolution: Dissolve 4-iodophenol (1.0 eq) in anhydrous DCM (0.5 M concentration) .
-
Base Addition: Add Triethylamine (1.2 eq) . The solution may darken slightly; this is normal.
-
Catalyst: Add DMAP (4-Dimethylaminopyridine) at 1-2 mol% .
-
Note: Do not use stoichiometric DMAP; it is difficult to remove. Use it catalytically.
-
-
Acylation: Cool to 0°C . Add Acetic Anhydride (1.1 eq) dropwise over 10 minutes.
-
Control: Exotherm control prevents thermal byproducts.
-
-
Reaction: Warm to room temperature. Monitor by TLC (approx. 1-2 hours).
-
Quench & Workup (The "Clear-Up" Step):
Mechanistic Intelligence & Visualization
Understanding the competition between the desired pathway and byproducts is essential for troubleshooting.
Pathway Analysis: O-Acylation vs. Byproducts
The following diagram illustrates the DMAP catalytic cycle (Desired) versus the Fries Rearrangement (Undesired) and Oxidation pathways.
Figure 1: Mechanistic bifurcation.[1] The DMAP pathway (Green/Yellow) lowers the activation energy for O-acylation, kinetically outcompeting the thermodynamic C-acylation (Red) pathway.[1]
Troubleshooting Dashboard
Diagnose specific failure modes based on experimental observations.
Issue 1: Reaction Mixture Turns Dark Pink/Purple
Diagnosis: Iodine Liberation or Quinone Formation.
-
Cause: 4-iodophenol is light-sensitive.[1] Photolytic cleavage of the C-I bond releases iodine radicals (
), which recombine to form (purple) or oxidize the phenol to quinones (dark red/brown). -
Corrective Action:
-
Exclude Light: Wrap flask in foil immediately.
-
Reductive Wash: During workup, wash the organic phase with 10% Sodium Thiosulfate (
) . This reduces back to colorless iodide ( ).[1] -
Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon to prevent aerobic oxidation.
-
Issue 2: "Extra" Spots on TLC (C-Acylation)
Diagnosis: Fries Rearrangement has occurred.
-
Cause: Presence of acidic impurities or excessive heat. If you used Acetyl Chloride (
) without enough base, the generated HCl can catalyze the migration of the acetyl group from Oxygen to the Carbon ring (ortho-position). -
Corrective Action:
-
Switch Reagents: Use Acetic Anhydride (
) instead of AcCl. produces acetic acid (weak acid) as a byproduct, which is far less likely to trigger rearrangement than HCl.[1] -
Temperature Control: Keep the reaction at 0°C to RT . Do not reflux.
-
Base Excess: Ensure TEA is present in >1.1 equivalents to neutralize any transient acid.
-
Issue 3: Low Yield / Incomplete Conversion
Diagnosis: Catalyst deactivation or Hydrolysis.
-
Cause: Water in the solvent is hydrolyzing the Acyl-DMAP intermediate before it reacts with the phenol.
-
Corrective Action:
-
Dry Solvents: Use DCM dried over molecular sieves.
-
Check DMAP: Old DMAP can absorb moisture. Use fresh catalyst.
-
Stoichiometry: Increase
to 1.5 eq to account for moisture scavenging.
-
Comparative Data: Reagent Selection
Select the right acylating agent to minimize byproduct profile.
| Feature | Acetic Anhydride ( | Acetyl Chloride ( | Recommendation |
| Byproduct | Acetic Acid (Weak Acid) | HCl (Strong Acid) | |
| Risk of Fries Rearrangement | Low (Requires Lewis Acid) | High (HCl can catalyze it) | Use |
| Atom Economy | Lower (waste mass is higher) | Higher | |
| Reaction Rate | Moderate (Needs Catalyst) | Fast (Exothermic) | |
| Workup | Requires basic wash ( | Requires careful quenching |
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine as both solvent and base? A: Yes, this is the "classic" method. However, pyridine is difficult to remove completely and can smell offensive.[1] The DCM/TEA/DMAP method (Protocol above) is superior because DCM is easily evaporated, and the small amount of TEA is easily washed out with dilute HCl.
Q: Why is DMAP necessary? Can I just use Triethylamine? A: Phenols are less nucleophilic than alcohols. While TEA can drive the reaction, it is slow. DMAP acts as a nucleophilic catalyst ; it attacks the anhydride to form a highly reactive N-acylpyridinium salt, which transfers the acetyl group to the phenol thousands of times faster than the anhydride alone [1].
Q: My product is an oil, but it should be a solid. What happened? A: This often indicates solvent entrapment or the presence of impurities (like unreacted phenol) depressing the melting point.
-
Fix: Triturate the oil with cold Hexane or Pentane. If the product is pure, it should crystallize. If it remains an oil, run a column (Silica, Hexane:EtOAc 9:1).[1]
Q: Will the iodine survive if I heat the reaction? A: The C-I bond in 4-iodophenol is relatively stable to thermal acetylation conditions (up to ~80°C). However, heating increases the risk of the Fries rearrangement . Always prefer catalytic activation (DMAP) at room temperature over thermal activation.[1]
References
-
Steglich, W., & Höfle, G. (1969).[1] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[1] Angewandte Chemie International Edition. [1]
-
Mandai, H., et al. (2019).[1] Fries Rearrangement: A Review of Methodology and Application. Chemical Reviews. [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Ed). Acetylation of Phenols, p. 980.[1]
-
PubChem. (n.d.). 4-Iodophenyl acetate Compound Summary. National Library of Medicine.
Sources
Validation & Comparative
GC-MS Characterization of 1-(3-Hydroxy-4-iodophenyl)ethanone vs. Synthetic Impurities: A Comprehensive Guide
The synthesis of halogenated acetophenones, particularly 1-(3-Hydroxy-4-iodophenyl)ethanone (also known as 3-hydroxy-4-iodoacetophenone), is a critical step in the development of various pharmaceutical and agrochemical intermediates. However, electrophilic aromatic iodination is rarely perfectly regioselective. Distinguishing the target compound from unreacted precursors, positional isomers, and over-iodinated byproducts requires robust analytical methodologies.
This guide provides an authoritative, objective comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) profiles of 1-(3-Hydroxy-4-iodophenyl)ethanone and its common synthetic impurities, detailing the mechanistic causality behind their chromatographic behavior and electron ionization (EI) fragmentation patterns.
Mechanistic Origins of Impurities
To understand the impurity profile, one must first analyze the synthetic pathway. The target compound is typically synthesized via the electrophilic iodination of 3-hydroxyacetophenone using reagents such as NH₄I/Oxone, N-iodosuccinimide (NIS), or I₂/H₂O₂ .
The regioselectivity is governed by the competing directing effects of the substituents:
-
-OH Group: Strongly activating, ortho/para-directing.
-
-COCH₃ Group: Deactivating, meta-directing.
Position 4 (para to the hydroxyl, ortho to the acetyl) is the most electronically and sterically favored site, making 1-(3-Hydroxy-4-iodophenyl)ethanone the major product. However, positions 2 and 6 (ortho to the hydroxyl) are also activated, leading to the inevitable formation of positional isomers (e.g., 1-(3-Hydroxy-2-iodophenyl)ethanone). If an excess of the iodinating agent is present, diiodinated byproducts (e.g., 1-(3-Hydroxy-2,4-diiodophenyl)ethanone) will form.
Synthetic pathways generating 1-(3-Hydroxy-4-iodophenyl)ethanone and its impurities.
Self-Validating GC-MS Experimental Protocol
To ensure data trustworthiness and reproducibility, the following GC-MS protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) to verify column inertness and MS tuning before sample analysis .
Step 1: System Suitability and Calibration
-
SST Mixture: Inject a 10 µg/mL mixture of acetophenone and 4-fluoroacetophenone.
-
Validation Criteria: The resolution (
) between the two peaks must be . The MS tuning is validated if the ratio of the molecular ion (m/z 105) to the acylium ion (m/z 120) for acetophenone matches the NIST library standard within a ±10% variance. This ensures the 70 eV electron ionization energy is correctly calibrated to prevent excessive fragmentation.
Step 2: Sample Preparation
-
Dissolve 1 mg of the crude product in 1 mL of GC-grade ethyl acetate.
-
Note on Derivatization: While phenols can be derivatized (e.g., with BSTFA to form TMS ethers) to improve volatility, direct injection is preferred here to preserve the native mass spectra of the isomers for direct library matching.
Step 3: Chromatographic Separation (GC)
-
Column: HP-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness. The slight polarity of the stationary phase is critical for resolving the positional isomers based on their dipole moments.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: 250°C, Split ratio 1:20, 1 µL injection volume.
-
Oven Program: Initial temperature 90°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). This specific ramp rate balances the need to elute the heavy diiodinated impurities while maintaining baseline resolution of the mono-iodinated isomers.
Step 4: Mass Spectrometry (MS)
-
Ionization: Electron Impact (EI) at 70 eV.
-
Temperatures: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.
-
Acquisition: Full scan mode, m/z 40 to 500.
Comparative Fragmentation Analysis
The structural elucidation of the target versus its impurities relies on understanding the causality behind the EI-MS fragmentation pathways .
Target: 1-(3-Hydroxy-4-iodophenyl)ethanone (MW = 261.95)
The molecular ion [M]⁺• (m/z 262) is highly stable due to the aromatic ring and is prominently visible. The base peak is universally m/z 247 , formed by the loss of a methyl radical (-15 Da) from the acetyl group. This
Primary EI-MS fragmentation pathways for 1-(3-Hydroxy-4-iodophenyl)ethanone.
Impurity 1: Positional Isomers (e.g., 2-iodo isomer)
While the 2-iodo isomer shares the exact mass (m/z 262) and primary fragments, its relative abundances differ significantly due to the ortho-effect . The bulky iodine atom at position 2 forces the adjacent acetyl group out of coplanarity with the aromatic ring. This steric inhibition of resonance destabilizes the molecular ion, resulting in a lower relative abundance of [M]⁺• compared to the para-isomer. Furthermore, proximity effects often lead to a unique [M - I - CO]⁺ fragment cluster. Chromatographically, the ortho-isomer typically elutes earlier than the para-isomer due to intramolecular hydrogen bonding or steric shielding reducing its interaction with the stationary phase.
Impurity 2: Unreacted 3-Hydroxyacetophenone (MW = 136.15)
The unreacted precursor is easily identified by its lack of the heavy iodine mass defect. It elutes significantly earlier in the chromatogram. Its base peak is m/z 121 ([M - CH₃]⁺), with the molecular ion at m/z 136 .
Impurity 3: Diiodinated Byproducts (MW = 387.84)
Over-iodination drastically increases the boiling point, causing this impurity to elute last. The mass spectrum is characterized by a heavy molecular ion at m/z 388 , a base peak at m/z 373 ([M - CH₃]⁺), and a distinct fragment at m/z 261 representing the loss of the first iodine atom.
Quantitative Data Summarization
The table below summarizes the expected chromatographic and mass spectrometric data, providing a rapid reference for peak assignment during quality control workflows.
| Compound Classification | Compound Name | Expected Relative Retention Time (RRT)* | Molecular Ion [M]⁺• (m/z) | Base Peak (m/z) | Key Diagnostic Fragments (m/z) |
| Precursor | 3-Hydroxyacetophenone | ~0.45 | 136 | 121 | 93 [M - CH₃ - CO]⁺ |
| Positional Isomer | 1-(3-Hydroxy-2-iodophenyl)ethanone | ~0.92 | 262 (Low Abundance) | 247 | 135 [M - I]⁺, 119[M - I - O]⁺ |
| Target Product | 1-(3-Hydroxy-4-iodophenyl)ethanone | 1.00 | 262 (High Abundance) | 247 | 219 [M - CH₃ - CO]⁺, 135[M - I]⁺ |
| Diiodo Impurity | Diiodo-3-hydroxyacetophenone | ~1.35 | 388 | 373 | 261 [M - I]⁺, 246 [M - I - CH₃]⁺ |
*Relative Retention Time (RRT) is calculated relative to the target product (1.00) under the specified 15°C/min gradient method.
References
-
Yin, G., et al. "Iodination of Ketones With NH4I and Oxone." Tetrahedron Letters, 2011. Available at:[Link]
-
Chen, Y., et al. "Determination of atractylon in rat plasma by a GC–MS method and its application to a pharmacokinetic study." Journal of Chromatography B, 2012. Available at:[Link]
-
Lund, T., et al. "Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17." Scientific & Academic Publishing, 2018. Available at:[Link]
A Head-to-Head Comparison for Synthetic Strategy: 4-Iodo- vs. 4-Bromo-3-hydroxyacetophenone
An Objective Guide for Researchers in Medicinal Chemistry and Process Development
In the landscape of pharmaceutical and materials science, the choice of starting materials can profoundly influence the efficiency, cost, and ultimate success of a synthetic campaign. The 4-halo-3-hydroxyacetophenones are valuable synthons, offering multiple functional handles for diversification. This guide provides a detailed, evidence-based comparison of the reactivity between 4-iodo-3-hydroxyacetophenone and its 4-bromo counterpart, empowering chemists to make informed decisions for their specific applications.
The core difference in reactivity between these two compounds is rooted in the bond dissociation energy (BDE) of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond.[1] This fundamental property dictates that 4-iodo-3-hydroxyacetophenone is generally the more reactive substrate, particularly in transformations where the cleavage of the C-X bond is a key mechanistic step.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-couplings are the cornerstone of modern C-C and C-N bond formation. In these reactions, the initial, and often rate-determining, step is the oxidative addition of the aryl halide to a Pd(0) complex.[2][3] The lower bond energy of the C-I bond facilitates a significantly faster rate of oxidative addition compared to the C-Br bond.[1][2][4]
This reactivity trend (Ar-I > Ar-OTf > Ar-Br > Ar-Cl) is a well-established principle in organic synthesis.[4] Consequently, reactions involving the iodo-analogue can often be conducted under milder conditions—lower temperatures, shorter reaction times, and sometimes with lower catalyst loadings. This is particularly advantageous when dealing with thermally sensitive substrates or when trying to minimize side reactions.[4]
For instance, in Suzuki-Miyaura couplings, it is common for an aryl iodide to react efficiently at room temperature or with mild heating, whereas the corresponding aryl bromide may require temperatures exceeding 100°C to achieve a comparable conversion rate.[4][5] A study on the Suzuki coupling of 4-bromoacetophenone, for example, required heating to 140°C for 24 hours to achieve full conversion.[4][5] It is reasonable to extrapolate that 4-iodo-3-hydroxyacetophenone would undergo the same transformation under significantly gentler conditions.
However, it is important to note a nuance in Suzuki reactions catalyzed by traditional Pd/PPh₃ systems. At lower temperatures (e.g., ~50°C), aryl iodides can sometimes exhibit surprisingly poor reactivity compared to aryl bromides.[6] This has been attributed to the inefficient turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[6] Therefore, while the general rule of I > Br holds, catalyst and condition selection remains critical.
In the context of Buchwald-Hartwig amination, the choice of ligand and solvent can be crucial. While aryl iodides are typically more reactive, the iodide anion generated as a byproduct can sometimes act as an inhibitor to the catalyst.[7][8] This can be mitigated by using specific biarylphosphine ligands or by choosing a solvent system in which the iodide salt byproduct is insoluble.[7][8]
Comparative Data Summary: Cross-Coupling Reactivity
| Feature | 4-Iodo-3-hydroxyacetophenone | 4-Bromo-3-hydroxyacetophenone | Rationale & Citation |
| General Reactivity | Higher | Lower | Weaker C-I bond leads to faster oxidative addition.[1][4] |
| Typical Reaction Temp. | Room Temp to Moderate Heat (e.g., 50-80°C) | Elevated Heat (e.g., 80-140°C) | Higher energy input needed to cleave the stronger C-Br bond.[4][5] |
| Reaction Time | Shorter | Longer | Faster kinetics due to lower activation energy for the rate-determining step.[4] |
| Catalyst Loading | Potentially lower | Typically standard | Higher reactivity may allow for reduced catalyst usage. |
| Selectivity Potential | High | High | Can be selectively coupled in the presence of a C-Br bond.[1][4] |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) reactions proceed via a different mechanism that does not typically involve the cleavage of the C-X bond in the rate-determining step. Instead, the reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, forming a negatively charged Meisenheimer complex.[9] The rate of this reaction is more dependent on the ability of the aromatic ring to stabilize the resulting negative charge and the electronegativity of the leaving group.
For an SNAr reaction to be facile, the aryl halide usually needs to be "activated" by strongly electron-withdrawing groups (like -NO₂) positioned ortho or para to the halogen.[9] The acetophenone and hydroxyl groups in our target molecules have competing electronic effects. While the para-acetyl group is electron-withdrawing, the meta-hydroxyl group is electron-donating by resonance, making these substrates moderately, but not exceptionally, activated towards traditional SNAr.
In SNAr, the reactivity order of the halogens as leaving groups is generally F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and withdraws electron density from the ring.
Recent advances, however, have enabled SNAr-type reactions on electron-rich phenols through novel mechanisms, such as those involving the generation of a phenoxyl radical.[10][11][12] In these specialized cases, the phenoxyl radical acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack.[10][11][12]
Experimental Protocols & Methodologies
To provide a practical context, here is a representative, well-validated protocol for a Suzuki-Miyaura coupling reaction, which could be adapted for either substrate. The key difference would be the anticipated reaction temperature and time.
Protocol: Suzuki-Miyaura Coupling of a 4-Halo-3-hydroxyacetophenone
Objective: To synthesize 4-phenyl-3-hydroxyacetophenone.
Materials:
-
4-Iodo- or 4-Bromo-3-hydroxyacetophenone (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.5 mmol, 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%) or suitable biarylphosphine ligand (e.g., RuPhos, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-halo-3-hydroxyacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ (2 mol%) and the phosphine ligand (e.g., PPh₃, 8 mol%) in 1 mL of the dioxane solvent. This pre-formation of the active Pd(0) species is crucial for reproducibility.
-
Reaction Assembly: Add the solvent mixture (4 mL) to the Schlenk flask containing the solids. Stir for 5 minutes. Then, add the prepared catalyst solution via syringe.
-
Reaction Execution:
-
For 4-Iodo-3-hydroxyacetophenone: Heat the reaction mixture to 80°C.
-
For 4-Bromo-3-hydroxyacetophenone: Heat the reaction mixture to 100-110°C.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (Anticipated time: 2-6 hours for iodo, 8-24 hours for bromo).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Visualizing the Mechanistic Difference
The critical difference in reactivity for cross-coupling lies in the initial oxidative addition step.
Caption: A typical experimental workflow for Suzuki coupling.
Conclusion and Strategic Recommendations
-
For Speed and Mild Conditions: 4-Iodo-3-hydroxyacetophenone is the superior choice. Its higher reactivity allows for faster reactions at lower temperatures, preserving sensitive functional groups and potentially reducing energy costs in process scale-up.
-
For Cost-Effectiveness: 4-Bromo-3-hydroxyacetophenone is often significantly less expensive than its iodo counterpart. If the subsequent steps are not sensitive to higher temperatures and longer reaction times, the bromo-analogue presents a more economical option.
-
For Sequential Couplings: The differential reactivity is a powerful tool. One can selectively perform a cross-coupling at the iodo position of a di-halogenated (I, Br) aromatic ring while leaving the bromo position intact for a subsequent, different coupling reaction. [4] The selection between 4-iodo- and 4-bromo-3-hydroxyacetophenone is not a matter of one being universally "better," but rather a strategic decision based on the specific priorities of the synthesis: reaction kinetics, thermal stability of the substrate, and overall project cost.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Knowles, R. R., & co-workers. (2023). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society. [Link]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ridgway, B. H., & Woerpel, K. A. (1998). A new mechanistic study of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 63(3), 458–460. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Buchwald, S. L., & co-workers. (2011). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Organic Letters, 13(8), 1944–1947. [Link]
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Buchwald, S. L., & co-workers. (2011). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles. [Link]
-
Knowles, R. R., & co-workers. (2023). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Office of Scientific and Technical Information. [Link]
-
Knowles Group. (2023). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. The Knowles Group at Princeton University. [Link]
-
Leadbeater, N. E., & co-workers. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1665–1672. [Link]
-
Leadbeater, N. E., & co-workers. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]
-
Glorius, F., & co-workers. (2018). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition, 57(40), 13323-13327. [Link]
-
Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Link]
-
Sigman, M. S., & co-workers. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Ananiev, I. V., & co-workers. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 4(11), 1836-1843. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Lebrasse, F., & co-workers. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. Catalysts, 10(9), 1014. [Link]
-
Vetticatt, M. J., & Hirschi, J. S. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(43), 11370-11374. [Link]
-
Hartwig, J. F., & co-workers. (2002). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. Organometallics, 21(22), 4725–4737. [Link]
-
Abdullah, N., & co-workers. (2019). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2. Journal of Physical Science, 30(2), 1-13. [Link]
Sources
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A Comparative Guide to the Structural Validation of 3'-Hydroxy-4'-iodoacetophenone: Anchoring Analysis with X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound like 3'-Hydroxy-4'-iodoacetophenone, a versatile building block in medicinal chemistry, understanding its precise atomic arrangement, conformation, and intermolecular interactions is critical for rational drug design and the prediction of its physicochemical properties.[1][2] This guide provides an in-depth comparison of analytical techniques for structural validation, anchored by X-ray crystallography, the definitive method for elucidating solid-state molecular architecture. We will explore not only the "what" but the "why" behind experimental choices, offering a framework for a robust, self-validating analytical workflow.
The Gold Standard: Single-Crystal X-ray Crystallography
While various spectroscopic methods provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a direct, high-resolution, three-dimensional visualization of a molecule. It is the unambiguous arbiter of molecular structure, revealing precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystalline state.[1] This level of detail is indispensable for understanding drug-receptor binding, polymorphism, and solid-state stability.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the quality of the final data and the trustworthiness of the resulting structure.
Step 1: Crystal Growth (The Art of Patience)
-
Objective: To obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.
-
Methodology (Slow Evaporation):
-
Dissolve the 3'-Hydroxy-4'-iodoacetophenone sample in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) to achieve saturation. The choice of solvent is critical and often requires screening.
-
Loosely cap the vial or beaker to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Monitor for the formation of clear, well-defined crystals. Rapid precipitation will lead to polycrystalline powder, which is unsuitable for this technique.
-
-
Causality: Slow evaporation allows molecules to deposit onto a growing lattice in the most energetically favorable and ordered manner, minimizing defects that would degrade diffraction quality.
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a single crystal and collect diffraction data using an X-ray diffractometer.
-
Methodology:
-
Under a microscope, select a high-quality single crystal and mount it on a cryo-loop.
-
Place the mounted crystal onto the goniometer head of the diffractometer.
-
A stream of cold nitrogen gas (typically at 100 K) is directed at the crystal. This cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a higher-resolution structure.
-
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.
-
A detector records the position and intensity of thousands of these diffracted spots.
-
Step 3: Structure Solution and Refinement
-
Objective: To process the diffraction data to generate and refine a 3D model of the atomic arrangement.
-
Methodology:
-
The collected data is processed to determine the unit cell dimensions and space group of the crystal.
-
Initial phases for the diffraction data are determined using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
-
An initial molecular model is built into the electron density map. The heavy iodine atom in 3'-Hydroxy-4'-iodoacetophenone serves as a strong scattering center, simplifying this process.
-
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by the R-factor (residual factor), with values below 5% (R1 = 0.05) indicating a well-refined structure.
-
Visualizing the Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
Expected Crystallographic Data
The table below presents hypothetical yet realistic crystallographic data for 3'-Hydroxy-4'-iodoacetophenone.
| Parameter | Expected Value | Significance |
| Chemical Formula | C₈H₇IO₂ | Confirms the elemental composition of the crystal unit. |
| Formula Weight | 262.04 g/mol | Consistent with the molecular formula. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or Pca2₁ | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | a ≈ 8-12, b ≈ 5-9, c ≈ 15-20 | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β ≈ 95-105, γ = 90 (for Monoclinic) | The angles of the unit cell. |
| Volume (ų) | ≈ 1000-1500 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R1 [I>2σ(I)] | < 0.05 | A key indicator of the quality and accuracy of the refined structure. |
A Comparative Analysis with Spectroscopic Techniques
While crystallography provides the ultimate structural proof, it is often preceded and complemented by faster, more accessible spectroscopic methods. Each technique offers unique insights, and together they form a powerful analytical toolkit.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Infrared (IR) Spectroscopy |
| Information Obtained | 3D atomic arrangement, bond lengths/angles, packing | Atomic connectivity, chemical environment, 2D correlations | Molecular weight, elemental formula, fragmentation | Presence of specific functional groups |
| Sample State | Single Crystal | Solution (or Solid-State) | Gas phase (from solid/liquid) | Solid or Liquid |
| Destructiveness | Non-destructive | Non-destructive | Destructive | Non-destructive |
| Typical Time | Days to Weeks (including crystal growth) | Minutes to Hours | Minutes | Minutes |
| Key Strength | Unambiguous 3D structure determination. | Detailed information on molecular framework. | Confirms molecular weight and formula.[3] | Quick and easy identification of functional groups.[4] |
| Key Limitation | Requires high-quality single crystals; time-consuming. | Provides relative, not absolute, structure. | Provides no stereochemical or connectivity information. | Provides limited information on the overall structure. |
Deep Dive into a Complementary Technique: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.[5][6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of 3'-Hydroxy-4'-iodoacetophenone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[6]
-
Data Acquisition: Place the tube in the NMR spectrometer.
-
¹H NMR: Acquire the proton spectrum. The experiment typically takes a few minutes.
-
¹³C NMR: Acquire the carbon spectrum. This is less sensitive and requires more scans, often taking 30 minutes to several hours. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.[6]
Expected NMR Data for 3'-Hydroxy-4'-iodoacetophenone
-
¹H NMR Spectrum:
-
~2.6 ppm (singlet, 3H): The three protons of the acetyl methyl group (-COCH₃).
-
~5.0-6.0 ppm (broad singlet, 1H): The hydroxyl proton (-OH). Its chemical shift can vary with concentration and solvent.
-
~7.0-8.0 ppm (3H, aromatic region): Three protons on the aromatic ring. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.
-
-
¹³C NMR Spectrum:
-
~26 ppm: The acetyl methyl carbon.
-
~110-140 ppm: Six distinct signals for the six carbons of the aromatic ring. The carbons attached to the iodine and hydroxyl group will have characteristic shifts. Studies on substituted acetophenones provide a basis for predicting these shifts.[7][8]
-
~197 ppm: The carbonyl carbon of the ketone group.[9]
-
The Supporting Roles of MS and IR
Mass Spectrometry (MS): This technique provides the exact molecular weight, offering definitive confirmation of the molecular formula. For C₈H₇IO₂, the expected monoisotopic mass is 261.95 g/mol . The fragmentation pattern, often showing a prominent peak corresponding to the loss of the acetyl group ([M-43]⁺), provides further corroboration of the proposed structure.[3]
Infrared (IR) Spectroscopy: IR is a rapid and simple method to verify the presence of key functional groups. For 3'-Hydroxy-4'-iodoacetophenone, the spectrum will be characterized by:
-
Broad peak ~3100-3500 cm⁻¹: O-H stretch of the hydroxyl group.
-
Strong, sharp peak ~1660-1685 cm⁻¹: C=O stretch of the aromatic ketone. Conjugation with the aromatic ring lowers this frequency compared to a simple aliphatic ketone.[4][10]
-
Peaks ~1550-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
An Integrated Workflow for Structural Validation
A comprehensive approach to structural validation uses these techniques in a logical sequence, where each step builds confidence in the molecular structure before committing to the final, resource-intensive crystallographic analysis.
Caption: Integrated workflow for comprehensive structure validation.
References
- Scott, K. N. (1972). Carbon-13 NMR Spectra of Substituted Acetophenones. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.
- Canadian Science Publishing. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry.
- Oregon State University. (2020). Ketone Spectroscopy. CH 336 Course Material.
-
ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Request PDF. Available at: [Link]
- Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy.
- Illinois State University. (2015). Infrared Spectroscopy. CHE 231 Laboratory Manual.
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
- BenchChem. (2025). A Comparative Spectroscopic Analysis of 3-Hydroxy-4-methoxyacetophenone Isomers. BenchChem.
-
Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. Available at: [Link]
-
Research and Reviews. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. Available at: [Link]
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- 2. rjptonline.org [rjptonline.org]
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- 4. spectroscopyonline.com [spectroscopyonline.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Comparative Yield Analysis of Synthesis Routes for 4-Iodo-3-hydroxyacetophenone
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purpose: To provide an objective, data-driven comparison of synthetic routes for the regioselective iodination of 3-hydroxyacetophenone, highlighting mechanistic causality, yield optimization, and scalable experimental protocols.
Strategic Importance in Drug Development
4-Iodo-3-hydroxyacetophenone (systematically named 1-(3-hydroxy-4-iodophenyl)ethanone) is a highly valued bifunctional building block in pharmaceutical synthesis. The presence of both a reactive aryl iodide and a versatile methyl ketone allows for orthogonal functionalization. It is frequently utilized as a core intermediate in the synthesis of advanced therapeutics, including next-generation EGFR inhibitors for non-small cell lung cancer (NSCLC) [2] and complex tricyclic melatonin receptor agonists.
The primary synthetic challenge lies in achieving high regioselectivity . The starting material, 3-hydroxyacetophenone, possesses competing directing groups: the strongly activating, ortho/para-directing hydroxyl group (-OH) and the deactivating, meta-directing acetyl group (-COCH₃). Successful synthesis requires driving the electrophilic aromatic substitution (SEAr) exclusively to the C4 position while suppressing competing α-iodination at the methyl ketone.
Mechanistic Pathways & Regioselectivity
Understanding the electronic environment of the substrate is critical for selecting the appropriate iodination route.
-
Electronic Activation: The -OH group at C3 donates electron density into the ring via resonance, strongly activating the C2, C4, and C6 positions.
-
Steric & Electronic Steering: The C2 position is sterically hindered by being ortho to both the -OH and the bulky acetyl group. The C6 position, while para to the -OH, is ortho to the deactivating acetyl group. Consequently, the C4 position (which is ortho to the -OH and meta to the acetyl group) emerges as the kinetically and thermodynamically favored site for electrophilic attack.
-
Competing Side Reactions: Depending on the oxidant used, the methyl ketone can undergo enolization, leading to unwanted α-iodination (yielding 1-(3-hydroxy-4-iodophenyl)-2-iodoethanone) [1].
Caption: Mechanistic pathway of 3-hydroxyacetophenone iodination highlighting C4 regioselectivity.
Comparative Yield Analysis
The table below synthesizes quantitative data from established literature and patent protocols, comparing three distinct halogenation strategies.
| Synthesis Route | Reagents | Solvent | Temp (°C) | Time (h) | Mono-Iodo Yield (%) | Major Byproduct |
| Oxidative Iodination | NH₄I, Oxone® | MeOH | 25 | 2 - 4 | 72.0 | α-Iodinated ketone (15%) |
| Direct Electrophilic | NIS, TFA (cat.) | DMF/THF | 0 to 25 | 12 - 16 | 52.8 | Unreacted starting material |
| Green Halogenation | I₂, H₂O₂ (30%) | H₂O/EtOH | 40 | 6 - 8 | ~65.0 | Over-oxidized polymeric species |
Route A: NH₄I / Oxone® (High Yield, Moderate Purity)
The use of ammonium iodide paired with Oxone® (potassium peroxymonosulfate) is a highly efficient oxidative iodination strategy[1]. Oxone acts as a terminal oxidant, converting the inert iodide anion (I⁻) into a highly reactive electrophilic iodine species (I⁺). While this route offers the highest yield (72%), researchers must strictly control the temperature. Elevated temperatures exponentially increase the enolization of the methyl ketone, driving the formation of the α-iodinated byproduct up to 15% [1].
Route B: N-Iodosuccinimide (NIS) (Moderate Yield, High Purity)
NIS provides a more controlled, albeit less atom-economical, source of electrophilic iodine. When utilized in polar aprotic solvents with a catalytic amount of acid to protonate the succinimide carbonyl, this route suppresses ketone α-iodination entirely. While the isolated yield is lower (52.8%) [2], the crude purity is significantly higher, making it the preferred route when the target molecule is intended for immediate downstream transition-metal-catalyzed cross-coupling.
Validated Experimental Protocols
The following methodologies are engineered as self-validating systems. Every step includes a causal explanation to ensure reproducibility and scientific integrity.
Protocol 1: Oxidative Iodination via NH₄I/Oxone®
Rationale: Methanol is chosen as the solvent because it solubilizes both the organic substrate and the inorganic salts, facilitating a homogeneous generation of the active I⁺ species.
-
Substrate Dissolution: Charge a round-bottom flask with 3-hydroxyacetophenone (1.0 equiv, e.g., 2 mmol) and dissolve in analytical grade Methanol (10 mL). Maintain the system at exactly 25°C. Causality: Exceeding 25°C promotes enol-driven α-iodination.
-
Halide Addition: Add Ammonium Iodide (NH₄I, 1.1 equiv) to the stirring solution. Ensure complete dissolution.
-
Oxidant Addition: Slowly add Oxone® (1.1 equiv) in small portions over 15 minutes. Causality: Dropwise/portion-wise addition prevents a sudden exothermic spike that could degrade the electron-rich phenol.
-
Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or GC-MS until the starting material is consumed.
-
Quenching (Critical Step): Quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). Causality: Thiosulfate immediately reduces any unreacted I₂ or I⁺ back to inert I⁻, permanently halting the halogenation cycle and preventing late-stage degradation.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate 1-(3-hydroxy-4-iodophenyl)ethanone (72% yield).
Caption: Step-by-step experimental workflow for the NH4I/Oxone-mediated iodination process.
Protocol 2: Direct Electrophilic Iodination via NIS
Rationale: This protocol avoids strong oxidants, relying instead on the inherent electrophilicity of the iodine-nitrogen bond in NIS, which is further activated by the highly nucleophilic nature of the deprotonated phenol or acid-catalyzed activation.
-
System Preparation: Under a nitrogen atmosphere, dissolve 3-hydroxyacetophenone (1.0 equiv, e.g., 97.9 mmol) in dry N,N-Dimethylformamide (DMF) or THF. Cool the system to 0°C using an ice bath.
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise in the dark. Causality: NIS is light-sensitive and can undergo homolytic cleavage to form iodine radicals; keeping the reaction in the dark ensures strictly heterolytic (electrophilic) reactivity.
-
Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.
-
Workup: Pour the mixture into ice water to precipitate the product. Filter the resulting solid.
-
Purification: Wash the filter cake thoroughly with distilled water to remove succinimide and residual DMF. Dry under reduced pressure to yield the product as a white to off-white solid (approx. 52.8% yield) [2].
References
- Source: Tetrahedron Letters (via Scribd)
- Title: WO2020192302A1 - Pyrimidine-containing tri-substituted imidazole compound and application thereof Source: Google Patents URL
Reference Standards for 1-(3-Hydroxy-4-iodophenyl)ethanone: A Technical Comparison & Qualification Guide
This guide outlines the technical framework for selecting, qualifying, and utilizing reference standards for 1-(3-Hydroxy-4-iodophenyl)ethanone (CAS: 73898-23-4), a critical intermediate in pharmaceutical synthesis.
Executive Summary
In the synthesis of iodinated pharmaceutical intermediates, 1-(3-Hydroxy-4-iodophenyl)ethanone serves as a pivotal building block.[1] Its structural integrity—specifically the regiochemistry of the iodine atom—is critical, as isomer contamination can propagate through subsequent synthesis steps, leading to out-of-specification (OOS) API batches.
Unlike common pharmacopeial excipients, this molecule rarely has a USP/EP monograph. Consequently, researchers must often rely on commercial chemical vendors or in-house purification to establish a Primary Reference Standard . This guide compares available standard grades and defines a rigorous In-House Qualification Protocol to ensure data integrity in GLP/GMP environments.
Chemical Profile & Critical Quality Attributes (CQAs)
The primary challenge in analyzing this molecule is distinguishing it from its regioisomers formed during the iodination of 3-hydroxyacetophenone.
| Attribute | Specification |
| Chemical Name | 1-(3-Hydroxy-4-iodophenyl)ethanone |
| CAS Number | 73898-23-4 |
| Molecular Formula | C₈H₇IO₂ |
| Molecular Weight | 262.04 g/mol |
| Key Isomer (Impurity A) | 1-(3-Hydroxy-6-iodophenyl)ethanone (Ortho-iodination relative to acetyl) |
| Key Isomer (Impurity B) | 1-(3-Hydroxy-2-iodophenyl)ethanone (Sterically hindered, less common) |
| Starting Material (Impurity C) | 3-Hydroxyacetophenone (Unreacted) |
Synthesis & Impurity Pathway
The following diagram illustrates the origin of critical impurities, highlighting why specific separation methods are required.
Figure 1: Electrophilic aromatic substitution pathway showing the origin of critical regioisomers.
Comparative Analysis of Standard Types
When sourcing this material, you will typically encounter three grades. The "Purity" listed on a Certificate of Analysis (CoA) is often insufficient for quantitative use without further qualification.
Table 1: Comparative Performance of Reference Standard Sources
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: High-Purity Analytical Standard | Grade C: Synthesis/Reagent Grade |
| Typical Source | Specialized Metrology Labs (Rare for this CAS) | Premium Vendors (e.g., Sigma, BLD Pharm) | Bulk Chemical Suppliers |
| Purity (HPLC) | > 99.0% (Certified) | > 97.0% | > 95.0% (Often "Technical") |
| Traceability | SI Units (NIST/BIPM) | Vendor Lot Number | Batch Number only |
| Content Assay | Mass Balance (% w/w) | Area Normalization (%) | Area Normalization (%) |
| Isomer Control | Quantified & Identified | Likely co-eluting peaks ignored | Unknown |
| Suitability | Release Testing / Calibration | Method Development / ID | Synthesis Starting Material |
Recommendation: Since a Pharmacopeial CRM (USP/EP) is likely unavailable for CAS 73898-23-4, you must purchase Grade B (High Purity) and upgrade it to a Primary Standard via the qualification protocol below.
Qualification Protocol: Upgrading to a Primary Standard
To use a commercial vendor's standard for quantitative release testing, you must characterize it to determine its Potency (Assay on an "As Is" basis) .
Step 1: Structural Identification (ID)
-
1H-NMR (DMSO-d6): Confirm the substitution pattern.
-
Diagnostic Signal: The aromatic protons for the 1,3,4-substitution pattern should show a specific splitting pattern (doublet, doublet of doublets, doublet).
-
Differentiation: The 4-iodo isomer (target) has protons at positions 2, 5, and 6. The 6-iodo isomer will show a different coupling constant due to the para-relationship of protons.
-
-
Mass Spectrometry (LC-MS): Confirm Molecular Ion [M+H]+ = 263.05 m/z.
Step 2: Purity Assessment (HPLC-UV)
Do not rely on the vendor's "Area %". You must run a high-resolution gradient to separate the 4-iodo and 6-iodo isomers.
Recommended Method:
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 60% B over 15 mins.
-
Detection: 254 nm (Aromatic ring) and 280 nm (Phenolic).
-
Flow Rate: 1.0 mL/min.[2]
Step 3: Potency Calculation (Mass Balance Approach)
This is the only acceptable method for establishing a primary standard's purity factor.
-
HPLC Purity: Chromatographic purity (Area %) excluding blank peaks.
-
Water: Determined by Karl Fischer (KF) titration.
-
Solvents: Determined by Residual Solvent GC (Headspace).
-
ROI: Residue on Ignition (Sulfated Ash) to detect inorganic salts from the iodination catalyst (e.g., Copper or Palladium salts if catalyzed).
Experimental Validation: Vendor A vs. Vendor B
We simulated a comparison of two commercial standards using the protocol above to demonstrate the risk of relying on "Label Purity."
Table 2: Experimental Comparison Data
| Parameter | Vendor A ("98%" Label) | Vendor B ("97%" Label) | Interpretation |
| HPLC Purity (Area %) | 98.2% | 99.1% | Vendor B is chromatographically purer. |
| Impurity A (Regioisomer) | 1.5% (Co-elutes on short columns) | 0.4% | Vendor A has significant isomer contamination. |
| Water Content (KF) | 0.2% | 2.1% | Vendor B is hygroscopic or wet. |
| Residual Solvents | Not Detected | 0.5% (Ethyl Acetate) | Vendor B was not dried effectively. |
| Calculated Potency | 98.0% | 96.5% | Paradox: Vendor B has higher HPLC purity but lower actual potency due to water/solvents. |
Qualification Workflow Diagram
Use this decision tree to qualify incoming batches of 1-(3-Hydroxy-4-iodophenyl)ethanone.
Figure 2: Step-by-step workflow for qualifying a non-compendial reference standard.
References
-
Sigma-Aldrich. 1-(3-Hydroxy-4-iodophenyl)ethanone Product Specification & CAS 73898-23-4. Retrieved from
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Retrieved from
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Retrieved from
-
PubChem. Compound Summary: 1-(3-Hydroxy-4-iodophenyl)ethanone (CAS 73898-23-4). National Library of Medicine.[3] Retrieved from [3]
-
Org. Synth. General procedures for Iodination of Phenolic Ketones. (Historical Analogies). Retrieved from
(Note: Specific vendor links are illustrative; always verify current lot data directly with the supplier.)
Sources
Spectroscopic Comparison of 1-(3-Hydroxy-4-iodophenyl)ethanone Isomers
Introduction & Structural Context
In the realm of medicinal chemistry and advanced organic synthesis, halogenated acetophenones serve as critical building blocks. Specifically, 1-(3-Hydroxy-4-iodophenyl)ethanone (also known as 3'-hydroxy-4'-iodoacetophenone) and its positional isomers are highly valued precursors for transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling used to synthesize biologically active benzofurans and chromones[1].
When developing active pharmaceutical ingredients (APIs), distinguishing between positional isomers is a paramount regulatory and synthetic requirement. Moving the hydroxyl (-OH) and iodo (-I) substituents around the acetophenone core drastically alters the molecule's electronic landscape, steric hindrance, and intermolecular interactions. This guide provides an objective, data-driven spectroscopic comparison of 1-(3-Hydroxy-4-iodophenyl)ethanone against its primary alternatives: 1-(4-Hydroxy-3-iodophenyl)ethanone and 1-(2-Hydroxy-5-iodophenyl)ethanone .
Fig 1. Regioselective iodination pathways and downstream cross-coupling applications.
Causality in Spectroscopic Variations: Electronic & Steric Effects
As an Application Scientist, it is crucial not just to read spectra, but to understand the physical chemistry driving the signals. The spectroscopic signatures of these isomers are governed by two primary phenomena:
-
Hydrogen Bonding Dynamics: In 1-(2-Hydroxy-5-iodophenyl)ethanone, the proximity of the C2-hydroxyl group to the C1-acetyl group facilitates strong intramolecular hydrogen bonding . This creates a pseudo-six-membered ring, withdrawing electron density from the O-H bond and severely deshielding the proton. Conversely, the 3-hydroxy and 4-hydroxy isomers primarily engage in intermolecular hydrogen bonding with the solvent or other solute molecules, resulting in less extreme deshielding[2][3].
-
Anisotropic and Inductive Effects of Iodine: Iodine is a large, polarizable atom. Its heavy-atom effect and electronegativity inductively withdraw electron density from adjacent ortho-protons, shifting them downfield, while simultaneously shielding the directly attached carbon (
C NMR) due to spin-orbit coupling[4].
Comparative Spectroscopic Analysis
H NMR Spectroscopy
The
-
1-(2-Hydroxy-5-iodophenyl)ethanone: Exhibits a highly deshielded singlet at
12.18 ppm (in CDCl )[2][3]. This extreme downfield shift is the hallmark of the intramolecular H-bond with the carbonyl oxygen. The aromatic region shows a doublet at 8.01 (meta-coupling, J = 2.3 Hz), a doublet of doublets at 7.71, and an ortho-coupled doublet at 6.78[3]. -
1-(4-Hydroxy-3-iodophenyl)ethanone: The hydroxyl proton appears at
11.25 ppm (in DMSO- )[4]. The aromatic protons present as a doublet at 8.24 (J = 2.0 Hz, adjacent to iodine), a doublet of doublets at 7.83, and a doublet at 6.95[4][5]. -
1-(3-Hydroxy-4-iodophenyl)ethanone: Lacking intramolecular H-bonding with the acetyl group, its -OH signal typically resonates around
10.50 ppm in DMSO- . The aromatic protons shift due to the altered position of the iodine, with the proton between the -OH and acetyl groups appearing as a fine doublet (~ 7.45 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the hydrogen bonding states:
-
C=O Stretching: The 2-hydroxy isomer shows a suppressed carbonyl stretch (~1640 cm
) because the intramolecular H-bond lengthens and weakens the C=O double bond. The 3-hydroxy and 4-hydroxy isomers exhibit standard conjugated ketone stretches closer to 1670–1680 cm . -
O-H Stretching: The 4-hydroxy-3-iodoacetophenone exhibits a broad O-H stretch at 3375 cm
[4], indicative of polymeric intermolecular hydrogen bonding in the solid state (KBr pellet).
Quantitative Data Summary
Table 1: Comparative
| Compound | Solvent | -OH Proton | Aromatic Protons | Acetyl (-CH |
| 1-(2-Hydroxy-5-iodophenyl)ethanone | CDCl | 12.18 (s) | 8.01 (d), 7.71 (dd), 6.78 (d) | 2.62 (s) |
| 1-(4-Hydroxy-3-iodophenyl)ethanone | DMSO- | 11.25 (s) | 8.24 (d), 7.83 (dd), 6.95 (d) | 2.48 (s) |
| 1-(3-Hydroxy-4-iodophenyl)ethanone | DMSO- | ~10.50 (s) | ~7.80 (d), ~7.45 (d), ~7.25 (dd) | ~2.50 (s) |
| *Values derived via empirical additivity rules for comparative baseline. |
Table 2: Key
| Compound | C=O Carbon | C-I Carbon | IR: | IR: |
| 1-(2-Hydroxy-5-iodophenyl)ethanone | 203.5 | 79.7 | ~3100 (broad) | ~1640 |
| 1-(4-Hydroxy-3-iodophenyl)ethanone | 195.5 | 84.5 | 3375 | ~1675 |
Experimental Methodologies & Self-Validating Protocols
To ensure rigorous scientific integrity, all analytical assignments must be verifiable. Below are the standard workflows for synthesizing these compounds and unambiguously assigning their spectra.
Regioselective Iodination Protocol
To synthesize the isomers from their respective hydroxyacetophenone precursors using Silver(I)-catalyzed N-Iodosuccinimide (NIS) activation[3]:
-
Preparation: Dissolve 0.46 mmol of the selected hydroxyacetophenone (e.g., 2-hydroxyacetophenone) in a suitable halogenated solvent (e.g., dichloromethane).
-
Activation: Add 0.49 mmol of NIS and a catalytic amount of Silver(I) salt to tune the Lewis acidity and drive electrophilic aromatic substitution.
-
Reaction: Heat the mixture to 40 °C under continuous stirring for approximately 6 to 7 hours[3].
-
Purification: Quench the reaction, extract the organic layer, and perform recrystallization from a mixture of ethyl acetate and petroleum ether to yield the pure iodinated isomer (e.g., 2-hydroxy-5-iodoacetophenone as a light yellow solid, ~93% yield)[3].
Self-Validating NMR Workflow (D O Exchange)
To definitively prove which peak in the
-
Initial Acquisition: Acquire the standard
H NMR spectrum in a non-polar, non-exchanging solvent like CDCl . Identify the putative -OH singlet (e.g., 12.18 for the 2-hydroxy isomer). -
Isotopic Exchange: Add 5–10 drops of Deuterium Oxide (D
O) directly into the NMR tube. -
Agitation: Cap the tube and shake vigorously for 2–3 minutes. The labile -OH protons will undergo rapid chemical exchange with the deuterium (R-OH
R-OD)[5]. -
Phase Separation: Allow the immiscible D
O to separate into a distinct layer on top of the CDCl . -
Re-acquisition: Re-run the NMR spectrum. The disappearance of the target singlet unambiguously confirms its identity as the hydroxyl proton, as deuterium is NMR-silent in the
H frequency range[5].
Fig 2. Self-validating D2O exchange workflow for unambiguous hydroxyl proton assignment.
References
- Water extract of pomegranate ash–I2 as sustainable system for external oxidant/metal/catalyst-free oxidative iodination of (hetero)arenes.Taylor & Francis.
- Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water.SciELO.
- Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation.ACS Publications.
- The 'one-pot' preparation of substituted benzofurans.Arkivoc.
- Assign the aromatic signals to the product.Wyzant Ask An Expert.
Sources
Comprehensive TLC Performance Guide: 3'-Hydroxy-4'-iodoacetophenone vs. Structural Alternatives
Application Context & Scientific Significance
In modern drug development, 3'-Hydroxy-4'-iodoacetophenone serves as a critical halogenated building block. As a Senior Application Scientist, I frequently encounter this intermediate in the synthesis of second-generation, irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors[1]. These targeted therapies are essential for treating non-small cell lung cancer (NSCLC) patients harboring specific EGFR mutations, such as Exon 19 deletions or L858R substitutions[1]. During the multi-step synthesis of these complex active pharmaceutical ingredients (APIs), Thin Layer Chromatography (TLC) remains the frontline analytical technique for real-time reaction monitoring and purification planning.
Fig 1. EGFR signaling cascade targeted by inhibitors synthesized from the title compound.
Mechanistic Causality of Chromatographic Retention
To optimize TLC conditions, one must understand the causality behind the retention factor (Rf) values. When using a standard normal-phase silica gel (SiO₂) stationary phase, retention is governed by the molecule's ability to hydrogen-bond with surface silanol (-SiOH) groups.
-
The Lipophilic Effect of Iodine: The baseline precursor, 4-iodoacetophenone , lacks hydrogen bond donors. The large, polarizable iodine atom increases the molecule's lipophilicity and London dispersion interactions with the non-polar mobile phase (e.g., hexanes). Consequently, it exhibits a high Rf value, migrating rapidly up the plate (Rf ~0.48 in 10% EtOAc/Hexanes)[2].
-
Positional Isomerism of Hydroxyl Groups: Introducing a hydroxyl group drastically increases stationary phase affinity. However, position dictates the strength of this interaction. 4-Hydroxyacetophenone (para-substituted) interacts more strongly with the polar silica surface than 3-hydroxyacetophenone (meta-substituted), resulting in a lower Rf value for the para-isomer under identical conditions[3].
-
Steric Shielding in 3'-Hydroxy-4'-iodoacetophenone: In our target molecule, the hydroxyl group is at the 3-position and the iodine is at the 4-position (ortho to each other on the aromatic ring). The massive electron cloud of the adjacent iodine atom creates significant steric hindrance. This steric bulk partially shields the 3-hydroxyl group from forming optimal hydrogen bonds with the silica gel. Combined with the added lipophilicity of the heavy halogen, 3'-Hydroxy-4'-iodoacetophenone elutes faster (higher Rf) than its purely hydroxylated counterparts, but slower than the purely iodinated analog.
Quantitative Data Comparison
The table below synthesizes the expected Rf values across standard solvent systems. This data provides a predictive framework for resolving mixtures during synthetic workflows.
| Compound | Key Functional Groups | Polarity Rank (1=Most) | Rf Value (10% EtOAc / Hexane) | Rf Value (30% EtOAc / Hexane) |
| 4-Hydroxyacetophenone | para-OH, Ketone | 1 | ~0.05 | ~0.25 |
| 3-Hydroxyacetophenone | meta-OH, Ketone | 2 | ~0.10 | ~0.35 |
| 3'-Hydroxy-4'-iodoacetophenone | meta-OH, para-I, Ketone | 3 | ~0.15 | ~0.45 |
| 4-Iodoacetophenone | para-I, Ketone | 4 | 0.48 | ~0.75 |
Note: Rf values are empirical and subject to minor variations based on chamber saturation, temperature, and silica hydration levels.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following TLC protocol is designed as a self-validating system . By incorporating internal standards and dual-mode visualization, false positives caused by solvent evaporation or plate anomalies are eliminated.
Fig 2. Self-validating TLC workflow for tracking acetophenone derivative reactions.
Step-by-Step Methodology
-
Mobile Phase Preparation & Chamber Saturation:
-
Prepare a 100 mL solution of Hexanes and Ethyl Acetate in a 7:3 (v/v) ratio.
-
Place a piece of filter paper inside the developing chamber to act as a wick. Pour in 10 mL of the solvent mixture, seal the chamber, and allow 15 minutes for vapor equilibration.
-
Causality: Chamber saturation prevents the "edge effect" (uneven solvent evaporation from the plate edges) and ensures uniform capillary action.
-
-
Sample Preparation:
-
Dissolve 1-2 mg of the reaction mixture (containing 3'-Hydroxy-4'-iodoacetophenone) in 1 mL of Dichloromethane (DCM) or Methanol.
-
-
Co-Spotting (The Self-Validation Step):
-
On a Merck Silica Gel 60 F254 plate, mark the origin line 1 cm from the bottom.
-
Apply three spots: (Left) Pure 4-iodoacetophenone reference standard, (Right) The reaction mixture, (Center) A co-spot of both.
-
Validation Check: If the center co-spot resolves into distinct dots rather than a smeared line, the solvent system possesses sufficient resolving power. If the reference standard's Rf deviates by >10% from the expected baseline[2], discard the solvent and prepare a fresh batch.
-
-
Plate Development:
-
Place the plate in the chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove and immediately mark the solvent front with a pencil.
-
-
Dual-Mode Visualization:
-
Primary (Non-Destructive): Examine under short-wave UV light (254 nm). All acetophenone derivatives contain conjugated aromatic systems and will appear as dark spots against the green fluorescent background.
-
Secondary (Destructive/Specific): Dip the plate in a Potassium Permanganate (KMnO₄) stain and gently heat.
-
Causality: The KMnO₄ will rapidly oxidize the phenolic hydroxyl group of 3'-Hydroxy-4'-iodoacetophenone, turning the spot yellow/brown against a purple background, definitively distinguishing it from unreacted non-phenolic starting materials like 4-iodoacetophenone.
-
References
-
[1] WO2020192302A1 - Pyrimidine-containing tri-substituted imidazole compound and application thereof. Google Patents. Available at:
-
[2] Organic Syntheses Procedure: 2-(4'-acetylphenyl)thiophene (Synthesis involving 4-iodoacetophenone). Organic Syntheses. Available at:[Link]
-
[3] Given that the TLC conditions are identical, explain why the two hydroxyacetophenone isomers have different Rf values. Brainly Chromatographic Literature. Available at: [Link]
Sources
Mass spectrometry fragmentation patterns of 1-(3-Hydroxy-4-iodophenyl)ethanone
Executive Summary: The "Heavy Atom" Fingerprint
In drug discovery, particularly for thyromimetics and kinase inhibitors, 1-(3-Hydroxy-4-iodophenyl)ethanone (CAS 73898-23-4) serves as a critical metabolic intermediate and synthetic scaffold. Its detection is often complicated by the competing fragmentation pathways of the labile carbon-iodine bond and the stable acetyl group.
This guide moves beyond basic spectral libraries. We objectively compare the fragmentation dynamics of this compound against its non-iodinated and non-hydroxylated analogs. By understanding the "Iodine-Hydroxyl Push-Pull" effect, researchers can distinguish this specific regioisomer from metabolic impurities with >99% confidence.
Technical Specifications & Core Properties
Before analyzing fragmentation, establish the baseline physicochemical properties that dictate ionization behavior.
| Feature | Specification | Impact on MS Analysis |
| Compound Name | 1-(3-Hydroxy-4-iodophenyl)ethanone | Target Analyte |
| CAS Registry | 73898-23-4 | Reference Standard |
| Exact Mass | 261.9491 Da | Monoisotopic peak selection (Critical for HRMS) |
| Formula | C₈H₇IO₂ | Distinctive Mass Defect due to Iodine |
| C-I Bond Energy | ~57 kcal/mol | Weak bond; prone to homolytic cleavage in EI source |
| LogP | ~2.3 | Suitable for Reverse Phase LC-MS |
Fragmentation Mechanics: The "Push-Pull" Pathways
The mass spectrum of 1-(3-Hydroxy-4-iodophenyl)ethanone is defined by a competition between Alpha-Cleavage (driven by the ketone) and Homolytic Deiodination (driven by the weak C-I bond).
Primary Pathway: The Acylium Ion Formation (Alpha-Cleavage)
-
Mechanism: The radical cation localized on the carbonyl oxygen induces cleavage of the C-C bond between the carbonyl and the methyl group.
-
Diagnostic Ion: m/z 247
. -
Significance: This is the classic "Acetophenone Signature." The presence of the electron-donating Hydroxyl group (via resonance) stabilizes this cation, making it a prominent peak.
Secondary Pathway: The "Iodine Effect" (C-I Scission)
-
Mechanism: The C-I bond is the weakest link. In Electron Ionization (EI), the molecular ion frequently loses the iodine atom as a neutral radical (I•).
-
Diagnostic Ion: m/z 135
. -
Significance: This fragment corresponds to the 3-hydroxybenzoyl cation core. It is the "skeleton key" that proves the iodine was attached to the ring, not the side chain.
Tertiary Pathway: Decarbonylation
-
Mechanism: The acylium ion (m/z 247) ejects Carbon Monoxide (CO).
-
Diagnostic Ion: m/z 219
. -
Observation: This phenyl cation is highly unstable due to the electron-withdrawing iodine, often leading to rapid further fragmentation.
Visualization of Fragmentation Logic
The following diagram maps the competitive decay of the molecular ion.
Caption: Competitive fragmentation pathways showing the duality of Methyl loss (Red) vs. Iodine loss (Green).
Comparative Analysis: Product vs. Alternatives
To validate the identity of 1-(3-Hydroxy-4-iodophenyl)ethanone, one must compare it against its structural neighbors. This "Triangulation Method" ensures you are not misidentifying a regioisomer or a degradation product.
Comparison 1: The "Iodine Check"
Alternative: 3'-Hydroxyacetophenone (The non-iodinated parent).
-
Why Compare? To confirm the presence of Iodine.
-
differentiation:
-
Target (Iodinated): Shows large mass defect and isotope spacing (Iodine is monoisotopic, but the mass shift is +126 Da).
-
Alternative (Parent): Molecular ion at m/z 136.[1]
-
Key Insight: If your spectrum shows m/z 136 but no m/z 262, your sample has undergone reductive deiodination (a common storage degradation issue).
-
Comparison 2: The "Hydroxyl Check"
Alternative: 4'-Iodoacetophenone (The non-hydroxylated analog).
-
Why Compare? To confirm the metabolic hydroxylation.
-
Differentiation:
-
Target (Hydroxylated): Molecular Ion m/z 262 . Fragment m/z 247.
-
Alternative (Non-OH): Molecular Ion m/z 246 .[2] Fragment m/z 231.
-
Key Insight: The 16 Da shift is diagnostic. Furthermore, the hydroxyl group facilitates "Ortho-like" hydrogen bonding effects in the gas phase, often altering the ratio of the [M-CH3] peak relative to the [M-I] peak compared to the non-hydroxylated variant.
-
Summary Data Table
| Diagnostic Feature | Target: 1-(3-OH-4-I) | Alt: 4'-Iodoacetophenone | Alt: 3'-Hydroxyacetophenone |
| Molecular Ion (M+) | 262 | 246 | 136 |
| Base Peak (Typical) | 247 (Acylium) or 43 | 231 (Acylium) | 121 (Acylium) |
| Iodine Loss Peak | 135 (High Intensity) | 119 | N/A |
| Primary Loss | -15 (Methyl), -127 (Iodine) | -15 (Methyl), -127 (Iodine) | -15 (Methyl) |
| Retention Time (RP-LC) | Medium (Hydroxyl adds polarity) | High (Lipophilic) | Low (Polar) |
Validated Experimental Protocols
To reproduce these patterns, use the following self-validating workflows.
Protocol A: GC-MS Identification (Volatile Derivatives)
Direct injection of phenolic iodides can lead to thermal degradation. Derivatization is recommended.
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Prep: Dissolve 1 mg sample in 100 µL Acetonitrile. Add 50 µL MSTFA. Incubate at 60°C for 30 mins.
-
MS Expectation: The TMS-derivative will shift the Molecular Ion by +72 Da (H replaced by SiMe3).
-
New M+: m/z 334.
-
Benefit: Stabilizes the molecule, preventing thermal deiodination in the injector port.
-
Protocol B: LC-MS/MS (Quantitative)
For biological matrices (plasma/urine).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (Forms [M+H]+ at m/z 263).
-
MRM Transition:
-
Quantifier: 263 -> 248 (Loss of Methyl).
-
Qualifier: 263 -> 136 (Loss of Iodine).
-
References
-
NIST Mass Spectrometry Data Center. Ethanone, 1-(3-hydroxyphenyl)- (CAS 121-71-1) Mass Spectrum. National Institute of Standards and Technology.[1]
-
PubChem Compound Summary. 1-(4-Iodophenyl)ethanone (CAS 13329-40-3) Spectral Data. National Center for Biotechnology Information.
-
Sigma-Aldrich. 1-(3-Hydroxy-4-iodophenyl)ethanone Product Specification & Safety Data. Merck KGaA.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[3][4][5][6][7][8] University Science Books. (Standard text for alpha-cleavage mechanisms).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
Sources
- 1. Ethanone, 1-(3-hydroxyphenyl)- [webbook.nist.gov]
- 2. 1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Hydroxy-4-iodophenyl)ethanone
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to a foundational responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(3-Hydroxy-4-iodophenyl)ethanone (CAS No. 73898-23-4), moving beyond simple instructions to explain the scientific rationale behind each procedural choice.
The core principle of this guide is that a robust disposal plan is a self-validating system, built on accurate chemical characterization, rigorous segregation, and compliant containment. Adherence to these procedures will ensure the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Characterization and Risk Assessment
Understanding the specific hazards of a compound is the first step in managing its waste. 1-(3-Hydroxy-4-iodophenyl)ethanone is an aromatic ketone containing both a phenolic hydroxyl group and a halogen (iodine). This structure dictates its classification and the necessary disposal pathway.
According to its Safety Data Sheet (SDS), this compound is not benign. It is classified with the GHS07 pictogram, indicating it can cause less severe hazards[1]. The primary risks are skin and eye irritation[2][3]. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including nitrile gloves and chemical splash goggles[4].
From a disposal perspective, its most critical feature is the presence of iodine. This classifies it as a halogenated organic compound [5]. Halogenated wastes require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts[6]. Under no circumstances should this compound or its solutions be disposed of down the drain [7][8].
Chemical Profile and Hazard Summary
| Property | Information | Source(s) |
| Chemical Name | 1-(3-Hydroxy-4-iodophenyl)ethanone | [9] |
| CAS Number | 73898-23-4 | [2][9] |
| Molecular Formula | C8H7IO2 | [2] |
| Physical Form | Powder or crystals | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [2] |
| Key Incompatibilities | Bases, Oxidizing agents | |
| Disposal Classification | Halogenated Organic Waste | [5] |
Part 2: Pre-Disposal Operations: Segregation and Containment
The integrity of a laboratory's waste management system relies on meticulous segregation. Mixing incompatible waste streams can lead to dangerous reactions, while combining halogenated and non-halogenated solvents complicates and increases the cost of disposal.
Experimental Protocol: Waste Collection
Objective: To safely collect and store waste 1-(3-Hydroxy-4-iodophenyl)ethanone and materials contaminated with it, ensuring regulatory compliance and preventing hazardous reactions.
Materials:
-
Dedicated Hazardous Waste Container (glass or polyethylene, with a screw-top cap)
-
Hazardous Waste Label
-
Secondary Containment Bin (chemically resistant tray or bucket)
-
Personal Protective Equipment (Nitrile gloves, safety goggles, lab coat)
Methodology:
-
Container Selection: Choose a container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition, free of cracks or leaks.[8][10] The container must have a secure, leak-proof screw-top cap. Never use food containers or other repurposed bottles that are not designed for chemical waste.
-
Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste"[10].
-
The full chemical name: "Waste 1-(3-Hydroxy-4-iodophenyl)ethanone"[10]. If it is in a solvent, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.
-
The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).
-
The date of first accumulation.
-
-
Waste Accumulation (Solid):
-
Waste Accumulation (Solution):
-
If the waste is a solution containing 1-(3-Hydroxy-4-iodophenyl)ethanone, collect it in a designated liquid waste container.
-
The waste stream must be compatible. As this compound is incompatible with bases and strong oxidizers, ensure the waste container does not and will not contain these substances[11].
-
Segregate this halogenated waste stream from non-halogenated organic waste[4].
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area, such as a chemical fume hood or a dedicated, ventilated cabinet[4][10].
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks or spills[8].
-
Store away from heat sources and direct sunlight[7].
-
Disposal Workflow for 1-(3-Hydroxy-4-iodophenyl)ethanone
Caption: Decision workflow for the safe disposal of 1-(3-Hydroxy-4-iodophenyl)ethanone.
Part 3: Final Disposal and Decontamination
The final step in the disposal process involves transferring the accumulated waste to trained professionals for ultimate destruction.
Arranging for Waste Pickup
Laboratory personnel are responsible for the safe accumulation of waste, but final disposal must be handled by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor[6][7][10].
-
Monitor Fill Level: Do not overfill waste containers. A good rule of thumb is to fill to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.
-
Request Pickup: Once the container is nearly full, follow your institution's specific procedure to request a waste pickup. This typically involves submitting an online form or contacting the EH&S office directly[10].
-
Provide Information: Be prepared to provide all necessary information about the waste, which should be readily available on your container label[6].
Decontamination of Labware and Disposal of Contaminated PPE
Proper decontamination ensures that residual chemicals are not inadvertently released into the environment.
-
Empty Containers: The original product container, once empty, should be triple-rinsed with a suitable solvent (such as acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid hazardous waste. After rinsing and air-drying, deface the label completely, and dispose of the container in the appropriate glass or plastic recycling bin, as per institutional policy[6][12].
-
Contaminated Labware: Glassware and equipment that have come into contact with the compound should be decontaminated using the same triple-rinse procedure. Collect all rinsate as hazardous waste.
-
Contaminated Solids: Disposable items such as gloves, weigh boats, and paper towels that are contaminated with 1-(3-Hydroxy-4-iodophenyl)ethanone must be disposed of as solid hazardous waste.[12] Collect these items in a separate, clearly labeled bag or container designated for solid halogenated waste.
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of knowledge does not come at the expense of personal or environmental health.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]
- Process for dehalogenation of contaminated waste materials.
-
Halogenated Solvents Safety Guidelines. Washington State University Environmental Health & Safety. [Link]
-
Halogenated Waste Guidelines. University of Louisville Department of Environmental Health and Safety. [Link]
-
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. National Center for Biotechnology Information (PMC). [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. 1-(3-Hydroxy-4-iodophenyl)ethanone | 73898-23-4 [sigmaaldrich.com]
- 2. 73898-23-4|1-(3-Hydroxy-4-iodophenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. uakron.edu [uakron.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. molcore.com [molcore.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. fishersci.com [fishersci.com]
- 12. canterbury.ac.nz [canterbury.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
